molecular formula C21H24N4O B1680893 Sch 30497 CAS No. 83674-78-6

Sch 30497

Cat. No.: B1680893
CAS No.: 83674-78-6
M. Wt: 348.4 g/mol
InChI Key: CBGKILSZODNVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

CAS No.

83674-78-6

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-[3-[4-(2-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C21H24N4O/c1-17-7-2-3-8-19(17)18-10-15-23(16-11-18)12-6-14-25-21(26)24-13-5-4-9-20(24)22-25/h2-5,7-10,13H,6,11-12,14-16H2,1H3

InChI Key

CBGKILSZODNVIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CCN(CC2)CCCN3C(=O)N4C=CC=CC4=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(1,2,3,6-tetrahydro)-4-(2-(methylphenyl)pyridin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3-(2H)-one
Sch 30497
Sch-30497

Origin of Product

United States

Foundational & Exploratory

Sch 79797: A Dual-Action Agent Targeting Thrombin Reception and Bacterial Viability

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sch 79797 is a potent small molecule that exhibits a unique dual mechanism of action, functioning as both a selective antagonist of the Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic. Its ability to inhibit thrombin-mediated platelet aggregation confers significant potential in the field of cardiovascular therapeutics. Concurrently, its antibiotic properties, which circumvent common resistance mechanisms, position it as a promising lead compound in the development of novel anti-infective agents. This document provides an in-depth technical overview of the core mechanisms of action of Sch 79797, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

PAR1 Antagonism: Inhibition of Thrombin-Mediated Signaling

Sch 79797 acts as a potent and selective antagonist of PAR1, a G-protein coupled receptor that plays a critical role in thrombosis and hemostasis. By competitively binding to PAR1, Sch 79797 effectively blocks the signaling cascade initiated by thrombin, a key protease in the coagulation cascade. This inhibitory action prevents platelet activation and aggregation, thereby reducing the risk of thrombus formation.

Quantitative Inhibition Data

The inhibitory potency of Sch 79797 against PAR1 has been quantified through various in vitro assays. The following table summarizes key binding and functional inhibition data.

ParameterValueCell/SystemDescription
IC50 70 nMHuman PlateletsInhibition of [3H]haTRAP (a high-affinity thrombin receptor-activating peptide) binding to PAR1.[1]
Ki 35 nMHuman PlateletsDissociation constant for the inhibition of [3H]haTRAP binding to PAR1.
IC50 3 µMHuman PlateletsInhibition of thrombin-induced platelet aggregation.
ED50 75 nMNIH 3T3 cellsEffective dose for 50% growth inhibition.
ED50 81 nMHEK 293 cellsEffective dose for 50% growth inhibition.
ED50 116 nMA375 cellsEffective dose for 50% growth inhibition.
Signaling Pathway

The antagonism of PAR1 by Sch 79797 disrupts the canonical thrombin-induced signaling pathway, which is crucial for platelet activation. The following diagram illustrates this inhibitory mechanism.

PAR1_Inhibition cluster_membrane Cell Membrane PAR1 PAR1 G_protein G-protein Activation PAR1->G_protein Thrombin Thrombin Thrombin->PAR1 Activates Sch79797 Sch 79797 Sch79797->PAR1 Inhibits Platelet_Activation Platelet Activation & Aggregation G_protein->Platelet_Activation

Caption: Inhibition of PAR1 signaling by Sch 79797.

Experimental Protocols

This assay quantifies the binding affinity of Sch 79797 to the PAR1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Human platelet membranes (source of PAR1)

  • [3H]haTRAP (radioligabeled PAR1 agonist)

  • Sch 79797 (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a series of dilutions of Sch 79797.

  • In a microplate, incubate human platelet membranes with a fixed concentration of [3H]haTRAP in the presence of varying concentrations of Sch 79797 or vehicle control.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of Sch 79797 that inhibits 50% of the specific binding of [3H]haTRAP (IC50) by non-linear regression analysis.

This functional assay measures the ability of Sch 79797 to inhibit platelet aggregation initiated by thrombin.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • Thrombin (agonist)

  • Sch 79797 (test compound)

  • Platelet aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

  • Add varying concentrations of Sch 79797 or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.

  • Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Calculate the percentage of aggregation inhibition for each concentration of Sch 79797 relative to the control.

  • Determine the IC50 value, the concentration of Sch 79797 that causes 50% inhibition of thrombin-induced platelet aggregation.

Antibiotic Activity: A Dual-Targeting Mechanism

Sch 79797 exhibits broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This is achieved through a novel dual-targeting mechanism of action that simultaneously inhibits a crucial metabolic pathway and disrupts the bacterial cell membrane.[1]

Quantitative Antibacterial Data

The antibacterial efficacy of Sch 79797 has been demonstrated through the determination of its inhibitory concentrations against various bacterial components and whole organisms.

ParameterValueTarget/OrganismDescription
IC50 8.6 ± 3 µME. coli Dihydrofolate Reductase (FolA)Inhibition of the enzymatic activity of a key enzyme in folate biosynthesis.[2]
MIC 2 - 6.25 µg/mLESKAPE PathogensMinimum inhibitory concentration range against a panel of clinically relevant, often multidrug-resistant bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3]
Dual Mechanism of Action Pathway

Sch 79797's antibacterial effect stems from its ability to concurrently inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, and permeabilize the bacterial cell membrane.

Antibiotic_MoA cluster_pathway Folate Biosynthesis Pathway cluster_membrane Bacterial Cell Membrane Sch79797 Sch 79797 DHFR Dihydrofolate Reductase (DHFR) Sch79797->DHFR Inhibits Membrane_Integrity Membrane Integrity Sch79797->Membrane_Integrity Disrupts DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Bacterial_Death Bacterial Death Nucleotide_Synthesis->Bacterial_Death Membrane_Depolarization Membrane Depolarization Membrane_Integrity->Membrane_Depolarization Cell_Lysis Cell Lysis Membrane_Depolarization->Cell_Lysis Cell_Lysis->Bacterial_Death

Caption: Dual antibacterial mechanism of Sch 79797.

Experimental Protocols

This assay measures the enzymatic activity of DHFR by monitoring the oxidation of its cofactor, NADPH.

Materials:

  • Purified bacterial DHFR (e.g., from E. coli)

  • Dihydrofolate (DHF), the substrate

  • NADPH, the cofactor

  • Sch 79797 (test inhibitor)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHF, and NADPH in a quartz cuvette.

  • Add varying concentrations of Sch 79797 or a vehicle control to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding a defined amount of purified DHFR.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.

These assays utilize fluorescent probes to assess the impact of Sch 79797 on bacterial membrane integrity and potential.

A. Membrane Permeability Assay (using Propidium Iodide - PI)

Materials:

  • Bacterial culture (e.g., E. coli)

  • Propidium Iodide (PI) stock solution

  • Sch 79797

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

  • Treat the bacterial suspension with various concentrations of Sch 79797 or a control.

  • Add PI to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells.

  • Incubate for a specified time.

  • Measure the fluorescence intensity (excitation ~535 nm, emission ~617 nm). An increase in fluorescence indicates that the membrane has been permeabilized, allowing PI to enter and bind to intracellular DNA.

B. Membrane Potential Assay (using DiSC3(5))

Materials:

  • Bacterial culture

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

  • Sch 79797

  • Buffer (e.g., HEPES buffer with glucose)

  • Fluorometer

Procedure:

  • Prepare a bacterial cell suspension as described above.

  • Add DiSC3(5) to the cell suspension. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.

  • Monitor the fluorescence until a stable, quenched baseline is achieved.

  • Add varying concentrations of Sch 79797.

  • Measure the change in fluorescence. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence (de-quenching).

Conclusion

Sch 79797 presents a compelling profile as a multi-target therapeutic agent. Its potent and selective antagonism of PAR1 underscores its potential for the development of novel antiplatelet therapies. Simultaneously, its unique dual-action antibiotic mechanism, which combines the inhibition of a critical metabolic enzyme with the disruption of membrane integrity, offers a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens. The detailed methodologies and quantitative data provided in this guide are intended to facilitate further research and development of Sch 79797 and its analogs as next-generation therapeutics.

References

In Vitro Characterization of Sch 79797: A Dual-Action Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sch 79797 has emerged as a molecule of significant scientific interest due to its dual mechanism of action, functioning as both a potent antagonist of Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic with a low propensity for resistance development. This technical guide provides a comprehensive overview of the in vitro characterization of Sch 79797, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and mechanisms of action.

Part 1: PAR1 Antagonism

Sch 79797 was initially developed as a selective, nonpeptide antagonist of PAR1, a G-protein coupled receptor critically involved in thrombosis and cellular signaling.

The following table summarizes the key quantitative parameters defining the efficacy of Sch 79797 as a PAR1 antagonist.

ParameterValueCell/SystemTarget/AgonistReference
IC50 70 nMPlatelet Membranes[3H]haTRAP Binding[1][2]
Ki 35 nMPlatelet Membranes[3H]haTRAP Binding[1][2]
IC50 3 µMHuman PlateletsThrombin-induced Aggregation[1]
ED50 75 nMNIH 3T3 cellsGrowth Inhibition
ED50 81 nMHEK 293 cellsGrowth Inhibition
ED50 116 nMA375 cellsGrowth Inhibition
Optimal Concentration 1 µMIsolated Rat HeartCardioprotection

PAR1 Binding Assay:

  • Objective: To determine the binding affinity of Sch 79797 to the PAR1 receptor.

  • Methodology: A competitive binding assay was performed using platelet membranes. The assay measures the ability of Sch 79797 to displace the binding of a high-affinity radiolabeled thrombin receptor-activating peptide ([3H]haTRAP) to PAR1. The concentration of Sch 79797 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay:

  • Objective: To assess the functional antagonism of PAR1 by Sch 79797 in a physiological context.

  • Methodology: Human platelets are isolated and treated with varying concentrations of Sch 79797. Platelet aggregation is then induced by the addition of thrombin or the PAR1-activating peptide haTRAP. The aggregation is monitored by light transmission aggregometry. The IC50 value represents the concentration of Sch 79797 that inhibits 50% of the maximal aggregation response. It is noteworthy that Sch 79797 does not inhibit platelet aggregation induced by agonists for other receptors such as PAR-4, ADP, or collagen, highlighting its selectivity for PAR1.

Cell Proliferation and Apoptosis Assays:

  • Objective: To investigate the antiproliferative and pro-apoptotic effects of Sch 79797.

  • Methodology: Various cell lines (e.g., NIH 3T3, HEK 293, A375) are cultured in the presence of increasing concentrations of Sch 79797. Cell growth inhibition is measured, and the effective dose for 50% inhibition (ED50) is calculated. Apoptosis can be assessed by methods such as TUNEL staining or Annexin V flow cytometry. Studies have shown that these effects may be independent of PAR1 antagonism, as they are also observed in cells lacking the PAR1 receptor.

Sch 79797, as a PAR1 antagonist, blocks the downstream signaling cascades initiated by the activation of PAR1 by thrombin. This includes the inhibition of G-protein signaling and subsequent reduction in intracellular calcium mobilization. In cardiac fibroblasts, Sch 79797 has been shown to abolish thrombin-mediated ERK1/2 phosphorylation and subsequent profibrotic activities.

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates G_Protein G-Protein PAR1->G_Protein Activates Sch79797 Sch 79797 Sch79797->PAR1 Inhibits PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Responses Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) Ca_Mobilization->Cellular_Responses ERK1_2 ERK1/2 Phosphorylation PKC->ERK1_2 ERK1_2->Cellular_Responses

Caption: PAR1 signaling pathway and the inhibitory action of Sch 79797.

Part 2: Antibacterial Activity

More recently, Sch 79797 has been identified as a potent antibiotic with a unique dual-targeting mechanism of action, effective against both Gram-positive and Gram-negative bacteria, with a remarkably low frequency of resistance.

The following table summarizes the key quantitative parameters defining the antibacterial efficacy of Sch 79797.

ParameterValueOrganismAssayReference
MIC 13.9 µg/mLE. coli NCM3722Growth Inhibition
IC50 2.5 ± 0.6 µg/mLPurified E. coli DHFREnzymatic Activity
Bacteriostatic Concentration 10 µME. coliGrowth Inhibition
Bactericidal Concentration 100 µME. coliBacterial Killing

Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of Sch 79797 that inhibits the visible growth of a bacterium.

  • Methodology: Bacteria are grown in liquid media with a serial dilution of Sch 79797. The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth after a defined incubation period (e.g., 14 hours at 37°C).

Bacterial Cytological Profiling (BCP):

  • Objective: To elucidate the mechanism of action by observing morphological changes in bacteria upon treatment.

  • Methodology: Bacteria (e.g., E. coli) are treated with Sch 79797 and then stained with fluorescent dyes that report on nucleoid morphology (DAPI), membrane morphology (FM4-64), and membrane integrity (SYTOX Green). High-resolution imaging is used to quantify morphological and fluorescence features, providing insights into the cellular processes affected by the compound. This technique revealed that Sch 79797 disrupts bacterial membrane integrity.

Dihydrofolate Reductase (DHFR) Inhibition Assay:

  • Objective: To confirm the inhibition of folate metabolism as a target of Sch 79797.

  • Methodology: The enzymatic activity of purified DHFR is measured in the presence of varying concentrations of Sch 79797. The IC50 is the concentration of the compound that reduces the enzyme's activity by 50%. Metabolomic analysis of bacterial cells treated with Sch 79797 also shows an accumulation of folate pathway intermediates, consistent with DHFR inhibition.

MscL Channel Activity Assay (Patch-Clamp Electrophysiology):

  • Objective: To investigate the direct effect of Sch 79797 on the bacterial mechanosensitive channel of large conductance (MscL).

  • Methodology: Giant bacterial spheroplasts are generated and used for patch-clamp experiments. The activity of the MscL channel is recorded in the inside-out patch configuration. The effect of Sch 79797 is assessed by backfilling the patch pipette with a solution containing the compound and observing changes in the channel's open probability.

Sch 79797 exerts its bactericidal effects through two independent and simultaneous mechanisms:

  • Inhibition of Folate Metabolism: Sch 79797 competitively inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This disrupts the production of essential precursors for DNA, RNA, and protein synthesis.

  • Disruption of Bacterial Membrane Integrity: Sch 79797 directly activates the bacterial mechanosensitive channel MscL, leading to membrane permeabilization and depolarization. This action is selective for bacterial membranes, contributing to its therapeutic window.

Antibacterial_MoA cluster_folate Folate Metabolism cluster_membrane Bacterial Membrane Sch79797 Sch 79797 DHFR DHFR Sch79797->DHFR Inhibits MscL MscL Channel Sch79797->MscL Activates Bacterial_Death Bacterial Death DHFR->Bacterial_Death Leads to MscL->Bacterial_Death Leads to

Caption: Dual mechanism of antibacterial action of Sch 79797.

The characterization of Sch 79797's antibacterial properties involved a multi-faceted approach combining various in vitro assays.

Antibacterial_Workflow Start Whole-Cell Screening MIC_Assay MIC Determination Start->MIC_Assay BCP Bacterial Cytological Profiling MIC_Assay->BCP Thermal_Profiling Thermal Proteome Profiling BCP->Thermal_Profiling Suggests Target Class Patch_Clamp Patch-Clamp Electrophysiology BCP->Patch_Clamp Suggests Membrane Disruption Metabolomics Metabolomics Thermal_Profiling->Metabolomics Identifies DHFR as Target Enzymatic_Assay DHFR Enzymatic Assay Metabolomics->Enzymatic_Assay Confirms DHFR Inhibition MoA_Elucidation Mechanism of Action Elucidation Enzymatic_Assay->MoA_Elucidation Patch_Clamp->MoA_Elucidation Identifies MscL Activation

Caption: Experimental workflow for characterizing the antibacterial MoA of Sch 79797.

Conclusion

The in vitro characterization of Sch 79797 reveals a compound with a compelling dual-action profile. Its potent and selective antagonism of PAR1 holds therapeutic potential in cardiovascular diseases, while its unique dual-mechanism antibacterial activity presents a promising avenue for combating antibiotic resistance. The detailed data and methodologies presented in this guide offer a solid foundation for further research and development of Sch 79797 and its derivatives. The PAR1-independent effects, such as antiproliferative and pro-apoptotic activities, also warrant further investigation to fully understand the complete biological profile of this multifaceted molecule.

References

The Dual-Faceted Biological Profile of Sch 79797: From PAR1 Antagonism to Broad-Spectrum Antibiosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), Sch 79797 has emerged as a molecule of significant interest due to its multifaceted biological activities.[1] While its role in modulating thrombin-mediated platelet aggregation and its potential in cardiovascular therapies were the primary focus of early studies, subsequent research has unveiled a surprising and potent bactericidal activity. This technical guide provides a comprehensive overview of the early studies on the biological activity of Sch 79797, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Antimicrobial Activity: A Novel Dual-Targeting Mechanism

A pivotal discovery in the study of Sch 79797 was its broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3] Uniquely, Sch 79797 employs a dual-targeting mechanism of action that simultaneously disrupts two essential bacterial processes, a strategy that has been shown to have a very low frequency of inducing resistance.[2][4]

The two independent cellular targets are:

  • Folate Metabolism: Sch 79797 inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This disruption halts the production of essential precursors for DNA, RNA, and protein synthesis.

  • Bacterial Membrane Integrity: The compound also disrupts the bacterial membrane potential and permeability barrier. This leads to leakage of cellular contents and ultimately cell death.

A derivative of Sch 79797, named Irresistin-16, was later developed and demonstrated increased potency.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Sch 79797 against a range of bacterial pathogens.

BacteriumStrainMIC (µg/mL)Gram Stain
Escherichia colilptD42136.3Gram-Negative
Acinetobacter baumanniiATCC 1797812.5Gram-Negative
Acinetobacter baumanniiClinical Isolate 112.5Gram-Negative
Neisseria gonorrhoeaeWHO-L3.1Gram-Negative
Staphylococcus aureusMRSA USA3006.3Gram-Positive
Enterococcus faecalisV58312.5Gram-Positive

Data sourced from supplementary materials of Martin et al., 2020.

Mandatory Visualization: Dual-Mechanism Antibiotic Action

SCH79797_Antibiotic_MoA cluster_sch79797 Sch 79797 cluster_bacterium Bacterial Cell Sch79797 Sch 79797 DHFR Dihydrofolate Reductase (DHFR) Sch79797->DHFR Membrane Bacterial Membrane Sch79797->Membrane Folate_Pathway Folate Synthesis Pathway DHFR->Folate_Pathway DHFR->Folate_Pathway Inhibition DNA_RNA_Protein DNA, RNA, Protein Synthesis Folate_Pathway->DNA_RNA_Protein Folate_Pathway->DNA_RNA_Protein Blocks Cell_Death Cell Death DNA_RNA_Protein->Cell_Death Membrane_Disruption Membrane Disruption (Loss of Potential & Permeability) Membrane->Membrane_Disruption Membrane_Disruption->Cell_Death

Caption: Dual-targeting antibiotic mechanism of Sch 79797.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the MIC of Sch 79797 using the broth microdilution method.

  • Preparation of Sch 79797 Stock Solution: Dissolve Sch 79797 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the Sch 79797 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted Sch 79797. Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Sch 79797 that completely inhibits visible bacterial growth.

Protease-Activated Receptor 1 (PAR1) Antagonist Activity

Sch 79797 was first identified as a potent and selective, nonpeptide antagonist of PAR1, a G-protein coupled receptor activated by thrombin. This activity is central to its effects on platelet aggregation and its potential therapeutic applications in cardiovascular diseases.

Data Presentation: PAR1 Antagonism and Antiplatelet Activity

The following table presents key quantitative data related to the PAR1 antagonist activity of Sch 79797.

ParameterValueDescription
IC50 (PAR1 binding)70 nMConcentration causing 50% inhibition of a high-affinity thrombin receptor-activating peptide binding to PAR1.
Ki (PAR1 binding)35 nMInhibitory constant for the binding to PAR1.
IC50 (Platelet Aggregation)3 µMConcentration causing 50% inhibition of thrombin-induced human platelet aggregation.
Cardioprotective Dose (in vivo, rat)25 µg/kg IVOptimal dose for reducing myocardial necrosis following ischemia/reperfusion.
Cardioprotective Concentration (in vitro, rat heart)1 µMOptimal concentration for reducing infarct size and increasing ventricular recovery.

Mandatory Visualization: Cardioprotective Signaling Pathway of Sch 79797

SCH79797_Cardioprotection_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAR1 PAR1 PI3K PI3 Kinase PAR1->PI3K Activates NOS Nitric Oxide Synthase (NOS) PI3K->NOS Activates KATP K-ATP Channel NOS->KATP Activates Cardioprotection Cardioprotection KATP->Cardioprotection Sch79797 Sch 79797 Sch79797->PAR1 Inhibits Thrombin Thrombin Thrombin->PAR1 Activates

Caption: Proposed PAR1-mediated cardioprotective signaling pathway inhibited by Sch 79797.

Experimental Protocols: PAR1 Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Sch 79797 for PAR1.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing PAR1.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled PAR1 ligand (e.g., [³H]haTRAP), and varying concentrations of Sch 79797.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Sch 79797 concentration. Calculate the IC₅₀ value, which can then be used to determine the inhibitory constant (Kᵢ).

Modulation of Neutrophil Activity

Further studies revealed that Sch 79797 can enhance the bactericidal activity of neutrophils. This effect appears to be, at least in part, independent of its PAR1 antagonist activity, as the newer generation PAR1 antagonist vorapaxar (B1682261) did not replicate these effects. Sch 79797 was shown to boost neutrophil killing through several mechanisms, including:

  • Increased generation of reactive oxygen species (ROS).

  • Robust induction of neutrophil extracellular trap (NET) formation.

  • Enhanced release of cathelicidin-related antimicrobial peptide (CRAMP).

Data Presentation: Effective Concentrations on Neutrophils and in a Pneumonia Model
ActivityEffective Concentration/DoseModel System
Bacteriostatic Effect 10 µME. coli in vitro
Bactericidal Effect 100 µME. coli in vitro
Therapeutic Efficacy 10 µM (intrapulmonary)Murine E. coli pneumonia model

Mandatory Visualization: Experimental Workflow for Neutrophil Extracellular Trap (NET) Formation Assay

NET_Formation_Workflow cluster_preparation 1. Cell Preparation cluster_treatment 2. Treatment cluster_staining 3. Staining cluster_analysis 4. Analysis Isolate_Neutrophils Isolate Neutrophils (from human or mouse blood) Seed_Neutrophils Seed Neutrophils (in 96-well plate) Isolate_Neutrophils->Seed_Neutrophils Add_SCH79797 Add Sch 79797 (or other stimuli like PMA) Seed_Neutrophils->Add_SCH79797 Incubate Incubate (e.g., 3-4 hours at 37°C) Add_SCH79797->Incubate Add_SYTOX_Green Add SYTOX Green (cell-impermeable DNA dye) Incubate->Add_SYTOX_Green Measure_Fluorescence Measure Fluorescence (plate reader) Add_SYTOX_Green->Measure_Fluorescence Image_Microscopy Fluorescence Microscopy (visualization of NETs) Add_SYTOX_Green->Image_Microscopy

Caption: Workflow for quantifying Sch 79797-induced NET formation.

Experimental Protocols: Quantification of NET Formation

This protocol provides a method for quantifying NET formation using a cell-impermeable DNA dye.

  • Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation.

  • Cell Seeding: Seed the isolated neutrophils in a black, clear-bottom 96-well plate.

  • Stimulation: Treat the neutrophils with various concentrations of Sch 79797. Include a positive control (e.g., Phorbol 12-myristate 13-acetate, PMA) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a period sufficient to induce NETosis (typically 3-4 hours) at 37°C.

  • Staining: Add a cell-impermeable DNA dye, such as SYTOX Green, to each well. This dye will only stain the extracellular DNA released during NETosis.

  • Quantification: Measure the fluorescence intensity in each well using a microplate reader. The increase in fluorescence is proportional to the amount of NET formation.

  • Visualization (Optional): Visualize the NETs using fluorescence microscopy.

Conclusion

The early investigations into the biological activity of Sch 79797 have revealed a compound with a remarkable and unexpected dual character. Initially developed as a selective PAR1 antagonist with clear potential in cardiovascular medicine, it has also been identified as a potent, broad-spectrum antibiotic with a novel dual-targeting mechanism that evades resistance. Furthermore, its ability to modulate neutrophil activity adds another layer to its complex biological profile. These multifaceted properties underscore the importance of comprehensive biological screening in drug discovery and highlight Sch 79797 as a valuable lead compound for the development of new therapeutics for both infectious and cardiovascular diseases.

References

Unveiling the Preclinical Journey of Sch 79797: A Pharmacokinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797, a compound initially investigated as a potent and selective non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1), has garnered significant attention for its unexpected and potent antimicrobial properties. Subsequent research has revealed a unique dual-mechanism of action against a broad spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics of Sch 79797, with a focus on summarizing what is known from in vivo studies and outlining the experimental approaches used. While detailed quantitative pharmacokinetic parameters are not widely available in the public domain, this document synthesizes the existing literature to inform further research and development.

Mechanism of Action: A Dual Assault on Bacteria

Sch 79797 exerts its bactericidal effects through two independent and synergistic mechanisms, making it a promising candidate to combat antimicrobial resistance.

  • Inhibition of Folate Metabolism: Sch 79797 targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption ultimately halts bacterial growth.

  • Disruption of Bacterial Membrane Integrity: The compound also acts on the bacterial cell membrane, leading to its permeabilization and depolarization. This action disrupts the essential functions of the membrane, such as maintaining the proton motive force and regulating the passage of ions and nutrients, leading to rapid cell death.

This dual-targeting approach is significant because it is believed to lower the frequency of resistance development, as bacteria would need to acquire simultaneous mutations in two distinct cellular pathways to overcome the drug's effects.

Preclinical In Vivo Studies

Preclinical evaluation of Sch 79797 has been conducted in murine models of bacterial infection to assess its in vivo efficacy. These studies have primarily focused on survival outcomes and bacterial burden reduction rather than detailed pharmacokinetic profiling.

Animal Models and Efficacy
  • Murine Pneumonia Model: In studies utilizing a murine model of Escherichia coli pneumonia, intratracheal administration of Sch 79797 demonstrated a significant improvement in survival rates and a reduction in bacterial load in the lungs. An effective dose was identified as 10 μM administered 6 hours post-infection[1].

  • Systemic Infection Models: While specific models are not always detailed, the literature suggests that Sch 79797 is effective in systemic infection scenarios.

Administration Routes

The primary route of administration described in preclinical efficacy studies is intratracheal instillation for localized lung infections. While intravenous administration has been mentioned in the context of its earlier development as a PAR1 antagonist, specific pharmacokinetic data following this route for its antimicrobial application is not publicly available. Information regarding oral bioavailability is also lacking in the reviewed literature.

Quantitative Pharmacokinetic Data

A thorough review of the available scientific literature did not yield specific quantitative pharmacokinetic parameters for Sch 79797 in preclinical models. Data for key metrics such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and bioavailability are not published. The absence of this data is a significant knowledge gap in the preclinical profile of Sch 79797.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for Sch 79797

ParameterAnimal ModelRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Bioavailability (%)Reference
Data Not Available---------------------------

This table is intentionally left blank as no specific quantitative pharmacokinetic data was found in the publicly available literature.

Experimental Protocols

While detailed, step-by-step protocols for pharmacokinetic studies of Sch 79797 are not available, a general methodology for conducting such studies in preclinical models can be outlined based on standard practices.

Hypothetical Experimental Workflow for Preclinical Pharmacokinetic Profiling

A typical workflow to determine the pharmacokinetic profile of a compound like Sch 79797 in a rodent model would involve the following steps:

  • Animal Model Selection: Healthy, male or female mice or rats of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats) would be chosen.

  • Drug Formulation and Administration: Sch 79797 would be formulated in a suitable vehicle for intravenous (e.g., saline with a co-solvent) and oral (e.g., in a suspension or solution) administration. A single dose would be administered to each animal.

  • Blood Sampling: Serial blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via an appropriate method (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Blood samples would be processed to separate plasma, which would then be stored frozen until analysis.

  • Bioanalytical Method: A sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), would be developed and validated to quantify the concentration of Sch 79797 in plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling software to determine the key pharmacokinetic parameters.

Visualizations

Signaling Pathway of Sch 79797's Dual Mechanism of Action

Sch 79797 Mechanism of Action cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sch 79797 Sch 79797 Membrane Integrity Membrane Integrity Sch 79797->Membrane Integrity Disruption DHFR Dihydrofolate Reductase (DHFR) Sch 79797->DHFR Inhibition Bacterial Growth Bacterial Growth Membrane Integrity->Bacterial Growth Inhibition Folate Synthesis Folate Synthesis DHFR->Folate Synthesis Nucleotide Synthesis Nucleotide Synthesis Folate Synthesis->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Folate Synthesis->Amino Acid Synthesis Nucleotide Synthesis->Bacterial Growth Amino Acid Synthesis->Bacterial Growth

Caption: Dual mechanism of Sch 79797 targeting both folate synthesis and membrane integrity.

Hypothetical Experimental Workflow for Pharmacokinetic Study

Pharmacokinetic Study Workflow start Start animal_prep Animal Preparation (e.g., Mice/Rats) start->animal_prep dosing Drug Administration (IV and Oral Routes) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Modeling analysis->pk_analysis end End pk_analysis->end

Caption: A standard workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

Sch 79797 represents a promising antibiotic candidate with a novel dual mechanism of action that has the potential to circumvent conventional resistance pathways. However, a significant gap exists in the publicly available preclinical data, particularly concerning its pharmacokinetic properties. The lack of quantitative data on absorption, distribution, metabolism, and excretion (ADME) in relevant animal models is a critical hurdle for its further development.

Future research should prioritize comprehensive pharmacokinetic studies to determine the full ADME profile of Sch 79797. This will be essential for establishing appropriate dosing regimens, understanding its potential for toxicity, and ultimately translating this promising molecule from the laboratory to the clinic. Elucidating the metabolic pathways and identifying any major metabolites will also be crucial for a complete safety assessment. Without this fundamental pharmacokinetic data, the promising antibacterial activity of Sch 79797 cannot be fully realized in a therapeutic context.

References

Methodological & Application

Application Notes and Protocols for Sch 79797 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sch 79797 is a versatile small molecule with two distinct and potent biological activities. It was initially developed as a highly potent and selective nonpeptide antagonist of Protease-Activated Receptor 1 (PAR1), a key receptor in thrombin-mediated platelet aggregation.[1][2] More recently, Sch 79797 has been identified as a broad-spectrum antibiotic with a novel dual mechanism of action, making it a promising lead for combating antibiotic resistance.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of Sch 79797's activity as both a PAR1 antagonist and an antibiotic.

Part 1: Sch 79797 as a PAR1 Antagonist

Sch 79797 acts as a competitive antagonist of PAR1, inhibiting the binding of thrombin and thrombin receptor-activating peptide (TRAP) to the receptor.[1] This inhibition blocks downstream signaling pathways that lead to platelet aggregation and other cellular responses.

Quantitative Data: PAR1 Antagonist Activity

The inhibitory potency of Sch 79797 against PAR1 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters to quantify its efficacy.

ParameterValueAssay ConditionReference
IC50 70 nMInhibition of high-affinity thrombin receptor-activating peptide ([³H]haTRAP) binding to PAR1.
Ki 35 nMInhibition of [³H]haTRAP binding to PAR1.
IC50 3 µMInhibition of thrombin-induced human platelet aggregation.
ED50 75 nMGrowth inhibition of NIH 3T3 cells.
ED50 81 nMGrowth inhibition of HEK 293 cells.
ED50 116 nMGrowth inhibition of A375 cells.
Experimental Protocols: PAR1 Antagonist Assays

This assay measures the ability of Sch 79797 to inhibit platelet aggregation induced by PAR1 agonists like thrombin or TRAP.

Materials:

  • Human whole blood

  • Acid-citrate-dextrose (ACD) solution

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Thrombin or Thrombin Receptor-Activating Peptide (TRAP)

  • Sch 79797

  • Saline or appropriate vehicle control

  • Platelet aggregometer

Protocol:

  • PRP Preparation:

    • Collect human whole blood into tubes containing ACD anticoagulant.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Assay Procedure:

    • Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Pre-incubate 250 µL of PRP with various concentrations of Sch 79797 or vehicle control for 30 minutes at 37°C in the aggregometer with stirring.

    • Initiate platelet aggregation by adding a PAR1 agonist (e.g., thrombin at a final concentration of 0.1 U/mL or TRAP at 10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each concentration of Sch 79797.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of Sch 79797 concentration.

This assay measures the inhibition of intracellular calcium release in response to PAR1 activation.

Materials:

  • Human platelets or cell lines expressing PAR1 (e.g., HEK293 cells)

  • Fura-2 AM or other calcium-sensitive fluorescent dyes

  • Pluronic F-127

  • Krebs buffer or other suitable assay buffer

  • Thrombin or TRAP

  • Sch 79797

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation and Dye Loading:

    • Prepare a suspension of human platelets or culture PAR1-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in the presence of Pluronic F-127 (0.02%) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with various concentrations of Sch 79797 or vehicle control for 10-30 minutes at 37°C.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a PAR1 agonist (e.g., thrombin or TRAP) to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence changes over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity.

    • Determine the IC50 value of Sch 79797 by plotting the inhibition of the calcium response against the logarithm of the compound concentration.

Signaling Pathway Visualization

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 activates Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 Sch79797 Sch 79797 Sch79797->PAR1 inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC->Platelet_Aggregation RhoA RhoA RhoGEF->RhoA Shape_Change Shape Change RhoA->Shape_Change Shape_Change->Platelet_Aggregation

Caption: Thrombin-mediated PAR1 signaling pathway and its inhibition by Sch 79797.

Part 2: Sch 79797 as a Dual-Mechanism Antibiotic

Recent studies have revealed that Sch 79797 possesses potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its unique dual-targeting mechanism involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, and the disruption of bacterial membrane integrity. This dual action makes it difficult for bacteria to develop resistance.

Quantitative Data: Antibiotic Activity

The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

BacteriumMIC (µg/mL)Reference
Escherichia coli lptD42136.3
Acinetobacter baumannii (Clinical Isolate 1)12.5
Acinetobacter baumannii (Clinical Isolate 2)12.5
Neisseria gonorrhoeae0.8
Staphylococcus aureus (MRSA)6.3
Enterococcus faecalis12.5
Experimental Protocols: Antibiotic Assays

This assay determines the lowest concentration of Sch 79797 that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sch 79797

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation:

    • Prepare a stock solution of Sch 79797 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Sch 79797 in the growth medium in a 96-well plate to achieve a range of concentrations.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the different concentrations of Sch 79797.

    • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of Sch 79797 at which there is no visible bacterial growth.

This assay assesses the ability of Sch 79797 to disrupt the bacterial cell membrane using fluorescent dyes.

Materials:

  • Bacterial strains

  • Sch 79797

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain (membrane-impermeable)

  • DiOC₂(3) (membrane potential-sensitive dye)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Wash and resuspend the bacterial cells in PBS.

  • Treatment and Staining:

    • Treat the bacterial suspension with various concentrations of Sch 79797 or a vehicle control for a defined period (e.g., 30 minutes).

    • Add SYTOX Green (e.g., at a final concentration of 5 µM) to the bacterial suspension to assess membrane permeability.

    • For membrane potential, use a dye like DiOC₂(3).

  • Flow Cytometry Analysis:

    • Analyze the stained bacterial population using a flow cytometer.

    • Measure the fluorescence intensity of SYTOX Green to quantify the percentage of cells with compromised membranes.

    • Measure the shift in fluorescence of DiOC₂(3) to assess changes in membrane potential.

This assay measures the direct inhibitory effect of Sch 79797 on the activity of the DHFR enzyme.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Sch 79797

  • Assay buffer

  • UV-Vis spectrophotometer or plate reader

Protocol:

  • Reaction Setup:

    • In a cuvette or a 96-well plate, combine the assay buffer, purified DHFR enzyme, and various concentrations of Sch 79797 or a vehicle control.

    • Pre-incubate the mixture for a short period.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the substrates, DHF and NADPH.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of Sch 79797.

    • Determine the IC50 value by plotting the percentage of DHFR inhibition against the logarithm of the Sch 79797 concentration.

Mechanism of Action Visualization

Sch79797_Antibiotic_MoA cluster_bacteria Bacterial Cell Membrane Bacterial Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death leads to DHFR DHFR Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism DNA_Synthesis DNA/RNA Synthesis Folate_Metabolism->DNA_Synthesis DNA_Synthesis->Cell_Death inhibition leads to Sch79797 Sch 79797 Sch79797->Membrane disrupts integrity Sch79797->DHFR inhibits

References

Application Notes and Protocols for Sch 79797 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a versatile small molecule with a dual mechanism of action, functioning as a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic.[1][2][3] This unique profile makes it a valuable tool for a wide range of cell culture experiments in fields such as cancer biology, cardiovascular research, and microbiology. As a PAR1 antagonist, Sch 79797 is instrumental in studying thrombin-mediated signaling pathways, which are implicated in cell proliferation, apoptosis, and inflammation.[1][4] Its antibiotic properties, which involve the dual targeting of folate metabolism and bacterial membrane integrity, offer a novel approach to combating drug-resistant bacteria.

These application notes provide detailed protocols for utilizing Sch 79797 in common cell culture assays, along with a summary of its quantitative effects on various cell lines and bacterial strains.

Data Presentation

Table 1: Sch 79797 Inhibitory Concentrations against Various Cell Lines
Cell LineCell TypeAssayIC50 / ED50Reference
NIH 3T3Mouse Embryonic FibroblastGrowth Inhibition75 nM
HEK 293Human Embryonic KidneyGrowth Inhibition81 nM
A375Human MelanomaGrowth Inhibition116 nM
Human Platelets-Thrombin-Induced Aggregation3 µM
hCASMCHuman Coronary Artery Smooth Muscle CellsThrombin-Induced Ca2+ IncreaseEffective Inhibition
PBMCPeripheral Blood Mononuclear CellsGrowth Inhibition>10-fold higher than E. coli MIC
Table 2: Sch 79797 Minimum Inhibitory Concentration (MIC) against Bacterial Strains
Bacterial StrainGram TypeMIC (µg/mL)Reference
Escherichia coli lptD4213Gram-Negative6.3
Neisseria gonorrhoeaeGram-NegativePotent Activity
Acinetobacter baumannii (Clinical Isolates)Gram-NegativeSignificant Hindrance of Growth
Enterococcus faecalisGram-PositiveSignificant Hindrance of Growth
Staphylococcus aureus (MRSA USA300)Gram-PositivePotent Bactericidal Activity
Bacillus subtilisGram-Positive-

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Growth Inhibition (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Sch 79797 on the proliferation of adherent mammalian cell lines using a standard MTT assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Sch 79797

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Sch 79797 in DMSO.

    • Perform serial dilutions of Sch 79797 in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Include a vehicle control (DMSO at the same concentration as the highest Sch 79797 concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sch 79797.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Sch 79797 concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess Sch 79797-induced apoptosis using flow cytometry.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sch 79797

  • DMSO

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to approximately 70-80% confluency.

    • Treat the cells with various concentrations of Sch 79797 (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Protocol 3: Bacterial Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of Sch 79797 against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Sch 79797

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into broth and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Sch 79797 Dilutions:

    • Prepare a 2-fold serial dilution of Sch 79797 in the appropriate growth medium in a 96-well plate. The final volume in each well should be 50 µL.

    • Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 14-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Sch 79797 that results in no visible bacterial growth after incubation. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Visualizations

Sch79797_PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates G_protein G Protein (Gq/11, G12/13, Gi) PAR1->G_protein Activates PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF PI3K PI3K G_protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Akt Akt PI3K->Akt Ca_release Ca2+ Release IP3_DAG->Ca_release Cell_Proliferation Cell Proliferation RhoA->Cell_Proliferation Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Sch79797 Sch 79797 Sch79797->PAR1 Inhibits

Caption: Sch 79797 inhibits the PAR1 signaling pathway.

Sch79797_Antibiotic_Mechanism cluster_pathways Dual Targeting Mechanism Sch79797 Sch 79797 Folate_Metabolism Folate Metabolism Sch79797->Folate_Metabolism Membrane_Integrity Bacterial Membrane Integrity Sch79797->Membrane_Integrity DHFR Dihydrofolate Reductase (DHFR) Folate_Metabolism->DHFR Targets Membrane_Potential Disruption of Membrane Potential Membrane_Integrity->Membrane_Potential Permeability Increased Permeability Membrane_Integrity->Permeability Bacterial_Death Bacterial Cell Death DHFR->Bacterial_Death Leads to Membrane_Potential->Bacterial_Death Leads to Permeability->Bacterial_Death Leads to

Caption: Dual antibiotic mechanism of Sch 79797.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Sch 79797 (Serial Dilutions) incubate_24h->treat_cells incubate_treatment Incubate (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination using MTT assay.

References

Application of Sch 79797 in Thrombosis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on human platelets.[1][2] Thrombin is a critical enzyme in the coagulation cascade and a potent platelet activator. By blocking the PAR-1 receptor, Sch 79797 effectively inhibits thrombin-mediated platelet aggregation and subsequent thrombus formation.[1] This has positioned Sch 79797 as a valuable tool in thrombosis research and as a potential therapeutic agent for the prevention of arterial thrombosis.

Recent studies have also revealed that Sch 79797 possesses biological activities independent of its PAR-1 antagonism. These include the induction of apoptosis in vascular smooth muscle cells and direct antibiotic effects, suggesting a broader therapeutic potential.[3][4]

These application notes provide a comprehensive overview of the use of Sch 79797 in thrombosis research, including detailed experimental protocols and a summary of its efficacy in various preclinical models.

Mechanism of Action

Sch 79797 primarily exerts its antithrombotic effect by competitively inhibiting the binding of thrombin to the PAR-1 receptor on platelets. This blockade prevents the conformational changes necessary for receptor activation and downstream signaling, ultimately inhibiting platelet activation, aggregation, and degranulation.

Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates PlateletActivation Platelet Activation (Aggregation, Degranulation) PAR1->PlateletActivation Leads to Sch79797 Sch 79797 Sch79797->PAR1 Blocks

Fig. 1: Sch 79797 Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of Sch 79797 in various in vitro and in vivo models of thrombosis.

Table 1: In Vitro Efficacy of Sch 79797

AssayAgonistSpeciesKey FindingsReference
Platelet AggregationThrombinHumanPotent inhibition of thrombin-induced platelet aggregation.
Platelet AggregationADPHumanBlocked the second wave of ADP-induced platelet aggregation.
Microfluidic Flow ChamberCollagen/Tissue FactorHumanAt 10µM, delayed capillary occlusion time by 1.44-fold under high shear stress (600s⁻¹).

Table 2: In Vivo Efficacy of Sch 79797

Thrombosis ModelAnimal ModelDosingKey FindingsReference
Myocardial Ischemia/ReperfusionRat25 µg/kg IV (optimal dose)Significantly reduced infarct size.
Carotid Artery Balloon InjuryRatNot specifiedSignificantly reduced thrombosis.

Table 3: Effect of Sch 79797 on Bleeding Time

Animal ModelDosingEffect on Bleeding TimeReference
RatData not availableSpecific quantitative data on the effect of Sch 79797 on bleeding time in rats is not readily available in the reviewed literature.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is used to assess the inhibitory effect of Sch 79797 on agonist-induced platelet aggregation using light transmission aggregometry (LTA).

Workflow:

Fig. 2: Platelet Aggregation Assay Workflow

Methodology:

  • Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation: Pre-incubate the PRP with various concentrations of Sch 79797 or vehicle (e.g., DMSO) for 5 minutes at 37°C in an aggregometer cuvette with stirring.

  • Agonist Addition: Add a platelet agonist (e.g., thrombin, ADP, collagen) to induce aggregation.

  • Data Acquisition: Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated with PPP set as 100% aggregation.

In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is used to evaluate the in vivo antithrombotic efficacy of Sch 79797.

Workflow:

Fig. 3: FeCl₃-Induced Thrombosis Workflow

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic.

  • Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.

  • Drug Administration: Administer Sch 79797 or vehicle intravenously (IV) via the tail vein.

  • Thrombosis Induction:

    • Place a small piece of filter paper (1x2 mm) saturated with a 10-20% ferric chloride (FeCl₃) solution on the adventitial surface of the carotid artery for 10 minutes.

    • After 10 minutes, remove the filter paper and rinse the artery with saline.

  • Measurement:

    • Monitor carotid artery blood flow continuously using a Doppler flow probe.

    • The time to occlusion (TTO) is defined as the time from the application of FeCl₃ to the cessation of blood flow.

Tail Bleeding Time Assay in Rats

This assay is used to assess the potential bleeding risk associated with Sch 79797.

Workflow:

Fig. 4: Bleeding Time Assay Workflow

Methodology:

  • Drug Administration: Administer Sch 79797 or vehicle to rats via the desired route (e.g., IV, oral).

  • Anesthesia: Anesthetize the rats at a predetermined time point after drug administration.

  • Procedure:

    • Transect the tail 5 mm from the tip with a sharp scalpel.

    • Immediately immerse the tail in a tube containing saline at 37°C.

  • Measurement:

    • Record the time from tail transection until the cessation of bleeding for at least 30 seconds.

    • A cut-off time (e.g., 30 minutes) is typically set, at which point bleeding is stopped by cauterization.

Conclusion

Sch 79797 is a well-established PAR-1 antagonist that serves as a critical tool for investigating the role of thrombin in thrombosis and hemostasis. Its potent antiplatelet activity has been demonstrated in a variety of preclinical models. Researchers utilizing Sch 79797 should consider its dual mechanism of action, including its PAR-1 independent effects, when interpreting results. The protocols outlined in these application notes provide a foundation for the consistent and reliable evaluation of Sch 79797 and other novel antithrombotic agents. Further research is warranted to fully elucidate its therapeutic potential and to establish a clearer dose-response relationship in various thrombosis models and its precise impact on bleeding time.

References

Application Notes and Protocols for Sch 79797 as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a novel investigational antibacterial agent demonstrating a unique dual-targeting mechanism of action that is effective against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3][4] Notably, it exhibits a remarkably low frequency of inducing bacterial resistance.[1] These application notes provide a comprehensive overview of Sch 79797's antibacterial properties, including its mechanism of action, efficacy against various pathogens, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

Sch 79797 exerts its potent bactericidal effect through two independent and simultaneous mechanisms:

  • Inhibition of Folate Metabolism: Sch 79797 competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This disruption of folate metabolism halts the production of essential precursors for DNA, RNA, and protein synthesis. Treatment of E. coli with Sch 79797 leads to a significant increase in the DHFR substrate, 7,8-dihydrofolate (DHF), and a decrease in downstream folate metabolites.

  • Disruption of Bacterial Membrane Integrity: Independent of its effect on folate metabolism, Sch 79797 disrupts the bacterial cell membrane's potential and permeability barrier. This leads to rapid membrane depolarization and permeabilization, causing leakage of cellular contents and ultimately cell death. This membrane-targeting effect is not a secondary consequence of DHFR inhibition. Some evidence suggests that Sch 79797 may directly activate the bacterial mechanosensitive channel of large conductance (MscL) to induce membrane permeabilization.

This dual-mechanism is significant as it is more effective than combination treatments with individual drugs targeting each pathway and contributes to the low observed rates of resistance.

Sch79797_Mechanism cluster_0 Bacterial Cell cluster_1 Folate Metabolism cluster_2 Cell Membrane Sch79797 Sch 79797 DHFR Dihydrofolate Reductase (DHFR) Sch79797->DHFR Inhibits MscL MscL Channel Sch79797->MscL Activates DHF 7,8-Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_Protein DNA, RNA, Protein Synthesis THF->DNA_RNA_Protein DHFR->THF Product Bacterial_Death Bacterial Death DNA_RNA_Protein->Bacterial_Death Membrane Bacterial Membrane Depolarization Membrane Depolarization MscL->Depolarization Permeabilization Increased Permeability MscL->Permeabilization Cell_Lysis Cell Lysis Depolarization->Cell_Lysis Permeabilization->Cell_Lysis Cell_Lysis->Bacterial_Death MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria inoculate Inoculate Microplate Wells with Bacteria and Sch 79797 prep_bacteria->inoculate prep_sch Prepare Serial Dilutions of Sch 79797 in Growth Medium prep_sch->inoculate incubate Incubate at 37°C for 14-24 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end Flow_Cytometry_Workflow start Start prep_cells Prepare Bacterial Cell Suspension start->prep_cells treat_cells Treat Cells with Sch 79797 (and controls, e.g., DMSO) prep_cells->treat_cells stain_cells Stain with Membrane-Impermeable Dye (e.g., SYTOX Green or TO-PRO-3) and Membrane Potential Dye (e.g., DiOC2(3)) treat_cells->stain_cells incubate Incubate in the Dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations: Permeable vs. Impermeable, Polarized vs. Depolarized analyze->quantify end End quantify->end

References

Application Notes and Protocols for Sch 79797 in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a potent and selective, non-peptide antagonist of Protease-Activated Receptor 1 (PAR1), a key receptor for the pro-thrombotic and pro-inflammatory enzyme thrombin.[1][2][3] In cardiovascular research, Sch 79797 is a valuable tool for investigating the roles of PAR1 signaling in a variety of pathological processes, including thrombosis, myocardial ischemia/reperfusion (I/R) injury, and restenosis following angioplasty.[4][5] Notably, emerging evidence suggests that Sch 79797 also possesses biological activities independent of PAR1 antagonism, including the induction of apoptosis in vascular smooth muscle cells (VSMCs) and a surprising dual-mechanism antibiotic effect.

These application notes provide a comprehensive overview of the use of Sch 79797 in preclinical cardiovascular disease models, complete with detailed experimental protocols and a summary of key quantitative data. The information presented is intended to equip researchers with the necessary knowledge to effectively design and execute experiments utilizing this multifaceted compound.

Mechanism of Action

Sch 79797 primarily functions as a competitive antagonist of PAR1, inhibiting the binding of activating peptides and preventing downstream signaling. Thrombin, a serine protease generated during coagulation, is the canonical activator of PAR1. Upon cleavage of its N-terminal domain, a tethered ligand is revealed which auto-activates the receptor, leading to G-protein coupling and the initiation of intracellular signaling cascades. These pathways play a crucial role in platelet aggregation, endothelial cell activation, and smooth muscle cell proliferation.

Interestingly, some of the cardioprotective effects of Sch 79797 appear to be mediated through pathways that are activated upon PAR1 inhibition, suggesting a potential uncoupling of G-proteins which then become available to other protective receptors. Furthermore, Sch 79797 has been shown to induce apoptosis in VSMCs through a PAR1-independent mechanism involving the JNK/c-Jun and p53 signaling pathways. This dual functionality of anti-thrombotic and pro-apoptotic activity makes it a particularly interesting compound for restenosis research.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the efficacy of Sch 79797 in various cardiovascular disease models.

Table 1: Efficacy of Sch 79797 in a Rat Model of Myocardial Ischemia/Reperfusion Injury

ParameterTreatment GroupDoseOutcomeReference
Infarct Size (% of Area at Risk)Control-45 ± 3
Sch 797976.25 µg/kg IV35 ± 4
Sch 7979712.5 µg/kg IV28 ± 3
Sch 79797 25 µg/kg IV 15 ± 2 ****
Sch 79797100 µg/kg IV25 ± 3
Ventricular Tachycardia (seconds)Control-25.5 ± 4.1
Sch 7979725 µg/kg IV8.2 ± 1.9
Ventricular Fibrillation (seconds)Control-18.3 ± 3.5
Sch 7979725 µg/kg IV5.1 ± 1.2

*p < 0.05 vs. Control

Table 2: Efficacy of Sch 79797 in a Rat Model of In-Stent Restenosis

ParameterTreatment GroupDoseOutcomeReference
Intima-to-Media (I/M) RatioDMSO Control-1.8 ± 0.2
Sch 79797 75 µg/kg/day 0.6 ± 0.1 ****
Thrombus FormationDMSO Control-Present
Sch 7979775 µg/kg/dayAbsent

Table 3: In Vitro Activity of Sch 79797

AssayTargetIC₅₀Reference
[³H]haTRAP Binding to PAR1PAR170 nM
Thrombin-induced Platelet AggregationPlatelets3 µM
VSMC ProliferationA10 Cells~0.3 µM

Experimental Protocols

In Vivo Models

This protocol describes the induction of myocardial I/R injury in rats to assess the cardioprotective effects of Sch 79797.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital, 40 mg/kg, i.p. or isoflurane)

  • Ventilator

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • Sch 79797 dihydrochloride

  • Vehicle (e.g., sterile water or DMSO)

  • ECG monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the rat and initiate artificial ventilation.

  • Monitor the electrocardiogram (ECG) throughout the procedure.

  • Perform a left thoracotomy to expose the heart.

  • Pass a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

  • Induce myocardial ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by blanching of the myocardium and ST-segment elevation on the ECG.

  • Administer Sch 79797 (e.g., 25 µg/kg) or vehicle intravenously at a desired time point (e.g., 10 minutes before ischemia or just before reperfusion).

  • After the ischemic period (e.g., 30 minutes), release the suture to allow for reperfusion of the myocardium.

  • Continue to monitor the animal for a set reperfusion period (e.g., 2-4 hours).

  • At the end of the reperfusion period, euthanize the animal and excise the heart.

  • To determine the infarct size, cannulate the aorta and perfuse the heart with saline followed by 1% TTC stain. The viable myocardium will stain red, while the infarcted tissue will remain pale.

  • Quantify the area at risk and the infarct size.

This protocol details the creation of a balloon injury-induced restenosis model in the rat carotid artery to evaluate the effects of Sch 79797 on neointimal formation.

Materials:

  • Male Sprague-Dawley rats (380-450 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for neck dissection

  • 2F Fogarty balloon catheter

  • Sch 79797

  • Vehicle (e.g., DMSO for in vivo administration)

  • Perfusion-fixation solutions (e.g., PBS and 4% paraformaldehyde)

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place temporary ligatures around the CCA and ICA.

  • Introduce a 2F Fogarty balloon catheter into the ECA and advance it into the CCA.

  • Inflate the balloon and withdraw it three times to denude the endothelium.

  • Remove the catheter and ligate the ECA stump. Restore blood flow through the CCA and ICA.

  • Administer Sch 79797 (e.g., 75 µg/kg/day) or vehicle for the desired treatment period (e.g., 7 days) via an appropriate route (e.g., intraperitoneal injection).

  • At the end of the treatment period, euthanize the animal and perform perfusion-fixation with PBS followed by 4% paraformaldehyde.

  • Excise the injured carotid artery and process for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining).

  • Quantify the intima-to-media ratio to assess the degree of restenosis.

In Vitro Assays

This protocol describes the use of light transmission aggregometry (LTA) to measure the effect of Sch 79797 on platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Agonist (e.g., thrombin, ADP, collagen)

  • Sch 79797

  • Vehicle (e.g., DMSO)

Procedure:

  • Prepare PRP and PPP by differential centrifugation of whole blood.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate PRP with various concentrations of Sch 79797 or vehicle at 37°C for a specified time (e.g., 5 minutes).

  • Add the agonist to the PRP to induce aggregation.

  • Record the change in light transmission over time.

  • Calculate the percentage of aggregation and determine the IC₅₀ of Sch 79797.

Signaling Pathways and Visualizations

Sch 79797's effects in cardiovascular models are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

PAR1-Dependent Signaling in Cardioprotection

The cardioprotective effects of Sch 79797 in I/R injury are linked to the activation of pro-survival pathways upon PAR1 blockade.

PAR1_Cardioprotection cluster_membrane Cell Membrane PAR1 PAR1 G_protein G-proteins PAR1->G_protein Activates Other_GPCR Other GPCRs PI3K PI3K Other_GPCR->PI3K Thrombin Thrombin Thrombin->PAR1 Activates Sch79797 Sch 79797 Sch79797->PAR1 Inhibits G_protein->Other_GPCR Activates (un-sequestered) Akt Akt PI3K->Akt NOS eNOS Akt->NOS NO Nitric Oxide NOS->NO KATP KATP Channels NO->KATP Cardioprotection Cardioprotection (Reduced Infarct Size) KATP->Cardioprotection

Caption: PAR1 inhibition by Sch 79797 may lead to cardioprotection via G-protein-mediated activation of other GPCRs and downstream pro-survival pathways.

PAR1-Independent Apoptotic Signaling in Restenosis

In the context of restenosis, Sch 79797 induces apoptosis in vascular smooth muscle cells through a PAR1-independent mechanism.

Sch79797_Apoptosis cluster_cytosol Cytosol cluster_mito Mitochondrion Sch79797 Sch 79797 JNK JNK Sch79797->JNK cJun c-Jun JNK->cJun p53_cyto p53 cJun->p53_cyto Upregulation Bax Bax p53_cyto->Bax Upregulation p53_mito p53 p53_cyto->p53_mito Translocation Mito_Depol Mitochondrial Depolarization Bax->Mito_Depol Bcl2 Bcl-2 Bcl2->Mito_Depol p53_mito->Mito_Depol Caspase3 Caspase-3 Mito_Depol->Caspase3 Apoptosis Apoptosis of VSMC Caspase3->Apoptosis

Caption: Sch 79797 induces VSMC apoptosis via the JNK/c-Jun/p53 pathway and mitochondrial depolarization, independent of PAR1.

Experimental Workflow for In Vivo Myocardial I/R Injury Model

Workflow_IR start Anesthetize Rat & Initiate Ventilation thoracotomy Perform Thoracotomy start->thoracotomy ligate Ligate LAD Coronary Artery thoracotomy->ligate ischemia 30 min Ischemia ligate->ischemia treatment Administer Sch 79797 (e.g., 25 µg/kg IV) ischemia->treatment Pre- or Post-Ischemia reperfusion 2-4 hr Reperfusion ischemia->reperfusion Release Ligature treatment->reperfusion harvest Harvest Heart reperfusion->harvest stain TTC Staining harvest->stain analyze Quantify Infarct Size stain->analyze end Data Analysis analyze->end

Caption: Workflow for the rat myocardial ischemia/reperfusion injury model.

Conclusion

Sch 79797 is a versatile pharmacological tool for investigating the multifaceted roles of PAR1 in cardiovascular disease. Its potent and selective antagonism allows for the elucidation of PAR1-mediated signaling in thrombosis and I/R injury. Furthermore, its PAR1-independent pro-apoptotic effects on vascular smooth muscle cells provide a unique avenue for exploring novel anti-restenotic therapies. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers aiming to leverage the full potential of Sch 79797 in their cardiovascular research endeavors. It is important for researchers to consider the dual mechanisms of action of Sch 79797 when designing experiments and interpreting results.

References

Application Notes and Protocols for Sch 79797 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 79797 is a novel investigational compound with a unique dual mechanism of action, functioning as both a potent, broad-spectrum antibiotic and a selective antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] This dual activity makes Sch 79797 a compelling candidate for in vivo studies in various disease models where bacterial infection and thrombo-inflammatory processes are intertwined, such as sepsis, infected thrombosis, and severe bacterial pneumonia.

The antibiotic activity of Sch 79797 is attributed to two independent mechanisms: the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, and the disruption of bacterial membrane integrity.[2] This dual-targeting approach has been shown to be effective against both Gram-positive and Gram-negative bacteria, with a low frequency of resistance development.[2]

As a PAR1 antagonist, Sch 79797 inhibits the cellular effects of thrombin and other proteases that activate this receptor. PAR1 is known to play a significant role in thrombosis, inflammation, and vascular permeability.[3] By blocking PAR1, Sch 79797 can potentially mitigate the inflammatory cascade and pro-thrombotic state associated with severe infections.

These application notes provide detailed protocols for preclinical animal studies designed to evaluate the efficacy of Sch 79797 in relevant disease models.

Data Presentation

Table 1: Recommended Dosage and Administration Routes for Sch 79797 in Mice
Administration RouteVehicleRecommended Dose RangeNeedle GaugeMaximum VolumeReference
Intratracheal (IT)Phosphate-Buffered Saline (PBS)10 µM-50 µL
Intravenous (IV)Sterile Saline1 - 10 mg/kg27-30G5 mL/kg
Intraperitoneal (IP)Sterile Saline or 10% DMSO in Saline1 - 20 mg/kg23-27G10 mL/kg
Subcutaneous (SC)Sterile Saline or Sesame Oil5 - 50 mg/kg25-27G10 mL/kg
Oral Gavage (PO)0.5% Methylcellulose10 - 100 mg/kg20-22G10 mL/kg
Table 2: Key Outcome Measures for In Vivo Efficacy Studies
CategoryEndpointMethod
Antibacterial Efficacy Bacterial load in tissues (e.g., lung, spleen, liver) and bloodColony Forming Unit (CFU) assay
Survival rateDaily monitoring
Minimum Inhibitory Concentration (MIC) in vivoDose-response studies and CFU analysis
Anti-inflammatory Effects Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenatesELISA, Multiplex assay
Myeloperoxidase (MPO) activity in tissues (neutrophil infiltration)Colorimetric assay
Histopathological assessment of tissue inflammationH&E staining and scoring
C-reactive protein (CRP) levels in serumELISA
Antithrombotic Effects Thrombus weight and sizeGravimetric analysis, imaging
Histological analysis of thrombus compositionH&E, Masson's trichrome staining
D-dimer levels in plasmaELISA
Platelet countAutomated cell counter

Experimental Protocols

Protocol 1: Murine Model of Severe Bacterial Pneumonia and Sepsis

This protocol is adapted from a study that demonstrated the efficacy of Sch 79797 in an E. coli-induced pneumonia model in mice.

1. Animal Model:

  • Species: C57BL/6 mice, 8-12 weeks old, male.

  • Induction of Pneumonia: Anesthetize mice with ketamine/xylazine or isoflurane. Intratracheally instill 50 µL of a bacterial suspension (e.g., E. coli strain K1, 1 x 10^6 CFU) using a non-surgical technique.

2. Sch 79797 Administration:

  • Route: Intratracheal (IT) administration for localized lung delivery or Intraperitoneal (IP)/Intravenous (IV) for systemic treatment.

  • Dosing: For IT administration, a dose of 10 µM in 50 µL PBS has been shown to be effective. For systemic administration, a starting dose of 10 mg/kg can be used.

  • Timing: Administer Sch 79797 at a clinically relevant time point, for example, 6 hours post-infection.

3. Outcome Measures:

  • Survival: Monitor survival daily for up to 7 days.

  • Bacterial Load: At 24 or 48 hours post-infection, euthanize a subset of animals. Collect bronchoalveolar lavage (BAL) fluid, lungs, and spleen. Homogenize tissues and perform serial dilutions for CFU counting on appropriate agar (B569324) plates.

  • Lung Injury Assessment:

    • Histology: Perfuse and fix lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar congestion, edema, and inflammatory cell infiltration.

    • BAL Fluid Analysis: Centrifuge BAL fluid to pellet cells. Perform a total cell count and cytospin for differential cell counting. Measure total protein concentration in the supernatant as an indicator of vascular permeability.

  • Inflammatory Markers: Measure levels of TNF-α, IL-6, and other relevant cytokines in BAL fluid and serum using ELISA or a multiplex assay.

Protocol 2: Murine Model of Polymicrobial Sepsis Induced by Cecal Ligation and Puncture (CLP)

The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical course in humans.

1. Animal Model:

  • Species: C57BL/6 or other appropriate mouse strain, 8-12 weeks old.

  • CLP Procedure:

    • Anesthetize the mouse using ketamine/xylazine or isoflurane.

    • Make a small midline laparotomy incision to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50% ligation for moderate sepsis).

    • Puncture the ligated cecum once or twice with a 21-gauge or 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.

    • Administer subcutaneous saline for fluid resuscitation.

2. Sch 79797 Administration:

  • Route: IP or IV administration is recommended for systemic treatment of sepsis.

  • Dosing: A starting dose of 10-20 mg/kg can be administered.

  • Timing: Administer the first dose 1-6 hours after the CLP procedure, followed by subsequent doses every 12 or 24 hours as needed.

3. Outcome Measures:

  • Survival: Monitor survival for at least 7 days.

  • Bacterial Load: Collect blood and peritoneal lavage fluid at various time points to determine bacterial counts (CFU).

  • Systemic Inflammation: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10).

  • Organ Dysfunction: Assess organ injury by measuring serum levels of creatinine (B1669602) (kidney), and alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) (liver). Perform histological examination of major organs (lungs, liver, kidneys).

  • Coagulation Parameters: Measure plasma levels of D-dimer and platelet counts to assess for coagulopathy.

Protocol 3: Murine Model of Infected Venous Thrombosis

This model combines a standard thrombosis model with a bacterial challenge to evaluate the dual efficacy of Sch 79797.

1. Animal Model:

  • Species: C57BL/6 mice, 8-12 weeks old.

  • Induction of Thrombosis:

    • Inferior Vena Cava (IVC) Ligation (Stasis Model): Anesthetize the mouse and perform a laparotomy. Dissect the IVC and ligate it just below the renal veins. This induces stasis and thrombus formation.

    • Ferric Chloride (FeCl3) Injury Model: Expose the femoral vein or carotid artery. Apply a small piece of filter paper saturated with 10% FeCl3 to the vessel surface for 3-5 minutes to induce endothelial injury and subsequent thrombosis.

  • Induction of Infection: Immediately following the thrombosis induction, administer a sublethal dose of a pro-thrombotic bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae) via IV injection.

2. Sch 79797 Administration:

  • Route: IV or IP administration.

  • Dosing: 10-20 mg/kg.

  • Timing: Administer as a prophylactic treatment 30 minutes before the procedure or as a therapeutic intervention at a defined time point after the induction of infected thrombosis.

3. Outcome Measures:

  • Thrombus Size and Weight: At a predetermined endpoint (e.g., 48 hours), harvest the thrombosed vessel segment, excise the thrombus, and measure its wet weight.

  • Histological Analysis: Fix the vessel with the thrombus in formalin, embed in paraffin, and stain with H&E and Masson's trichrome to assess thrombus organization and cellular composition.

  • Bacterial Load in Thrombus: Homogenize the thrombus and perform CFU plating to quantify the bacterial burden within the clot.

  • Systemic and Local Inflammation: Measure cytokine levels in the serum and in the tissue surrounding the thrombosed vessel.

  • Coagulation Markers: Analyze plasma for markers of coagulation activation such as D-dimer.

Mandatory Visualization

Signaling Pathways

Sch79797_Mechanism_of_Action cluster_antibiotic Antibiotic Mechanism cluster_folate Folate Synthesis Inhibition cluster_membrane Membrane Disruption cluster_par1 PAR1 Antagonism Sch79797_antibiotic Sch 79797 DHFR Dihydrofolate Reductase (DHFR) Sch79797_antibiotic->DHFR Inhibits Bacterial_membrane Bacterial Cell Membrane Sch79797_antibiotic->Bacterial_membrane Disrupts Folate_synthesis Folate Synthesis DHFR->Folate_synthesis Catalyzes Nucleic_acid Nucleic Acid Synthesis Folate_synthesis->Nucleic_acid Required for Bacterial_death Bacterial Cell Death Nucleic_acid->Bacterial_death Leads to Membrane_integrity Loss of Membrane Integrity Bacterial_membrane->Membrane_integrity Disrupted Membrane_integrity->Bacterial_death Leads to Sch79797_par1 Sch 79797 PAR1 PAR1 Receptor Sch79797_par1->PAR1 Antagonizes Thrombin Thrombin Thrombin->PAR1 Activates G_protein G-protein Signaling (Gq, G12/13) PAR1->G_protein Activates Inflammation Inflammation G_protein->Inflammation Thrombosis Thrombosis G_protein->Thrombosis Vascular_permeability Increased Vascular Permeability G_protein->Vascular_permeability

Caption: Dual mechanism of action of Sch 79797.

Experimental Workflow

Sepsis_Model_Workflow cluster_induction Sepsis Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis CLP Cecal Ligation and Puncture (CLP) in Mice Randomization Randomization CLP->Randomization Randomize Animals Vehicle Vehicle Control (e.g., Saline) Vehicle->Randomization Sch79797_treatment Sch 79797 Treatment (e.g., 10 mg/kg IP) Sch79797_treatment->Randomization Survival Survival Monitoring (Daily) Randomization->Survival Blood_collection Blood Collection (e.g., 24h, 48h) Randomization->Blood_collection Tissue_harvest Tissue Harvest (Endpoint) Randomization->Tissue_harvest Statistical_analysis Statistical Analysis Survival->Statistical_analysis Cytokine_analysis Cytokine Analysis (ELISA/Multiplex) Blood_collection->Cytokine_analysis For Bacterial_load_blood Bacterial Load (CFU Assay) Blood_collection->Bacterial_load_blood For Bacterial_load_tissue Bacterial Load (CFU Assay) Tissue_harvest->Bacterial_load_tissue For Histopathology Histopathology (H&E Staining) Tissue_harvest->Histopathology For Cytokine_analysis->Statistical_analysis Bacterial_load_blood->Statistical_analysis Bacterial_load_tissue->Statistical_analysis Histopathology->Statistical_analysis

Caption: Experimental workflow for the murine CLP sepsis model.

References

Application Notes and Protocols for High-Throughput Screening with Sch 79797

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sch 79797, a versatile chemical probe with a unique dual mechanism of action, and detail its application in high-throughput screening (HTS) campaigns. Sch 79797 acts as a potent antagonist of the human Protease-Activated Receptor 1 (PAR1) and as a broad-spectrum antibiotic with a dual-targeting mechanism against bacteria.[1][2][3] This dual activity makes it a valuable tool for a variety of drug discovery and research applications.

As an antibiotic, Sch 79797 functions by simultaneously inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, and disrupting bacterial membrane integrity.[2] This multi-pronged attack contributes to its potent bactericidal activity against both Gram-positive and Gram-negative pathogens and a low frequency of resistance development.

This document provides detailed protocols for three distinct high-throughput screening assays that leverage the unique properties of Sch 79797. These protocols are designed for execution in 96- or 384-well formats and are suitable for automated liquid handling systems.

Data Presentation

Table 1: Inhibitory Activity of Sch 79797
Target/ProcessAssay TypeSpecies/StrainIC50/ED50KiReference
PAR1[³H]haTRAP BindingHuman70 nM35 nM
Thrombin-induced Platelet AggregationPlatelet Aggregation AssayHuman3 µM-
Dihydrofolate Reductase (FolA)Enzymatic AssayE. coli8.6 ± 3 µM-
Cell Growth InhibitionProliferation AssayNIH 3T3 cells75 nM-
Cell Growth InhibitionProliferation AssayHEK 293 cells81 nM-
Cell Growth InhibitionProliferation AssayA375 cells116 nM-
Table 2: Minimum Inhibitory Concentration (MIC) of Sch 79797 against various bacterial strains
Bacterial SpeciesGram StainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Gram-positive1
Enterococcus faecalisGram-positive1
Bacillus subtilisGram-positive1
Escherichia coli lptD4213Gram-negative1
Acinetobacter baumannii (Clinical Isolate 1)Gram-negative1
Acinetobacter baumannii (Clinical Isolate 2)Gram-negative2
Neisseria gonorrhoeaeGram-negative0.5
Enterobacter cloacaeGram-negative> 128
Pseudomonas aeruginosaGram-negative> 128

Mandatory Visualization

Sch79797_PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Activates Gq Gq Protein PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response Sch79797 Sch 79797 Sch79797->PAR1 Antagonizes

Caption: Sch 79797 as a PAR1 antagonist.

Sch79797_Antibiotic_Mechanism cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Bacterial Membrane DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product DNA_precursors DNA Precursors (e.g., dTMP) THF->DNA_precursors Required for synthesis of DNA_synthesis DNA Synthesis DNA_precursors->DNA_synthesis Sch79797 Sch 79797 Sch79797->Membrane Disrupts Integrity & Permeability Sch79797->DHFR Inhibits HTS_Workflow_Sch79797 cluster_workflow High-Throughput Screening Workflow with Sch 79797 cluster_controls Controls for each assay start Start: Compound Library primary_screen Primary High-Throughput Screen (e.g., Calcium Mobilization for PAR1) start->primary_screen primary_hits Primary Hits primary_screen->primary_hits dose_response Dose-Response & IC50 Determination primary_hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assay_1 Secondary Assay 1: DHFR Inhibition confirmed_hits->secondary_assay_1 secondary_assay_2 Secondary Assay 2: Bacterial Membrane Permeability confirmed_hits->secondary_assay_2 validated_hits Validated Hits with Dual Activity Profile secondary_assay_1->validated_hits secondary_assay_2->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization positive_control Positive Control (e.g., Sch 79797) negative_control Negative Control (e.g., DMSO)

References

Troubleshooting & Optimization

Technical Support Center: Sch 79797

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with Sch 79797.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the handling and use of Sch 79797 in experimental settings.

Q1: What are the recommended solvents for dissolving Sch 79797?

A1: Sch 79797 is most commonly dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing stock solutions. It is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS) alone.

Q2: I've dissolved Sch 79797 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A2: This is a common issue with hydrophobic compounds like Sch 79797. The precipitation occurs because the compound's solubility limit is exceeded in the final aqueous environment. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The most direct solution is to lower the final working concentration of Sch 79797 in your assay.

  • Optimize the Dilution Process: Add the DMSO stock solution to your aqueous medium slowly, preferably drop-wise, while gently vortexing or stirring. This helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can sometimes improve the solubility of the compound upon dilution.

  • Increase the Co-solvent Percentage: If your experimental design allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. However, it is crucial to include a vehicle control with the same DMSO concentration to account for any solvent effects on the cells. Note that DMSO concentrations above 0.5-1% can be toxic to many cell lines.

Q3: My Sch 79797 powder is not dissolving completely in the recommended solvent. What steps can I take?

A3: If you are having trouble dissolving the powder, consider the following:

  • Use Fresh, Anhydrous Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds. Use fresh, anhydrous grade DMSO for the best results.

  • Gentle Heating: Warming the solution in a water bath at 37°C can aid in dissolution. Avoid excessive heat, as it may degrade the compound.

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break up solid aggregates and facilitate dissolution.

Q4: Can I store Sch 79797 in a diluted aqueous solution?

A4: It is not recommended to store Sch 79797 in diluted aqueous solutions for extended periods, as this can lead to precipitation or degradation over time. It is best practice to prepare fresh working dilutions from your stock solution for each experiment.

Q5: I see a film or fine particles in my stock solution after storage. What should I do?

A5: This may indicate that the compound has precipitated out of the solution during storage, possibly due to temperature fluctuations or solvent hydration. Before use, try to redissolve the compound by gentle warming (37°C) and vortexing or sonication. If the precipitate does not go back into solution, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments. Aliquoting your stock solution into smaller, single-use volumes can help minimize freeze-thaw cycles and maintain the integrity of the compound.

Data Presentation

Sch 79797 Solubility Data

The following table summarizes the reported solubility of Sch 79797 in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Citation(s)
DMSO50 - 200.2722.22 - 89[1][2][3][4]
Ethanol5 - 102.22 - 5[1]
WaterInsolubleInsoluble

Note: The molecular weight of Sch 79797 dihydrochloride (B599025) is 444.41 g/mol . Solubility can be batch-dependent, and it is always recommended to refer to the batch-specific certificate of analysis.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Sch 79797 Stock Solution in DMSO
  • Materials:

    • Sch 79797 dihydrochloride powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the Sch 79797 vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of Sch 79797 powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Dilutions for In Vitro Cellular Assays
  • Materials:

    • Sch 79797 DMSO stock solution (from Protocol 1)

    • Sterile, pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the Sch 79797 DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your pre-warmed cell culture medium to achieve the desired final concentrations.

    • When diluting, add the DMSO stock solution drop-wise to the medium while gently vortexing to ensure rapid and even dispersion.

    • Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).

    • Include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

    • Use the freshly prepared working dilutions immediately in your experiments.

Visualizations

PAR1 Signaling Pathway

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Sch79797 Sch 79797 Sch79797->PAR1 Inhibits PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) Ca_release->Cellular_Responses PKC->Cellular_Responses RhoA->Cellular_Responses

Caption: PAR1 signaling pathway and the inhibitory action of Sch 79797.

Experimental Workflow for Sch 79797 Solution Preparation

Sch79797_Workflow Start Start: Sch 79797 Powder Weigh 1. Weigh Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Dissolve Completely (Vortex/Sonicate/Warm) Add_DMSO->Dissolve Check_Clarity Is Solution Clear? Dissolve->Check_Clarity Stock_Solution 4. High-Concentration Stock Solution Check_Clarity->Stock_Solution Yes Troubleshoot Troubleshoot: - Use fresh DMSO - Gentle warming (37°C) - Sonicate Check_Clarity->Troubleshoot No Dilute 5. Dilute in Pre-warmed Aqueous Medium Stock_Solution->Dilute Working_Solution 6. Final Working Solution Dilute->Working_Solution End Use Immediately in Assay Working_Solution->End Troubleshoot->Dissolve

Caption: Workflow for preparing Sch 79797 solutions for experiments.

References

Technical Support Center: Optimizing Sch 79797 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Sch 79797 for cell-based assays.

Frequently Asked Questions (FAQs)

General Information

Q1: What is Sch 79797 and what is its primary mechanism of action?

Sch 79797 is a potent and selective, non-peptide antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2][3] It competitively inhibits the binding of activating ligands to PAR1, thereby blocking downstream signaling cascades.[1][4] PAR1 is a G-protein coupled receptor activated by proteases like thrombin, and it plays a role in thrombosis, inflammation, and cellular proliferation.

Q2: Does Sch 79797 have any known off-target or PAR1-independent effects?

Yes, this is a critical consideration. Research has shown that Sch 79797 can induce antiproliferative and pro-apoptotic effects that are independent of its PAR1 antagonism. Furthermore, it has been identified as a broad-spectrum antibiotic with a dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity. These off-target effects are important to consider when interpreting experimental results, especially at higher concentrations.

Q3: How should I prepare and store Sch 79797 stock solutions?

  • Solvent: Sch 79797 dihydrochloride (B599025) is soluble in DMSO (up to 89 mg/mL or ~200 mM) and to a lesser extent in ethanol (B145695) (up to 5 mg/mL). It is insoluble in water. For cell-based assays, preparing a high-concentration stock in fresh, high-quality DMSO is recommended.

  • Storage: Powdered compound can be stored at -20°C for up to 3 years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for one month.

Concentration Guidelines

Q4: What is a good starting concentration range for my experiments?

The optimal concentration of Sch 79797 is highly dependent on the cell type, assay endpoint, and whether you are targeting PAR1-dependent or PAR1-independent effects. A broad dose-response experiment is always recommended.

  • For PAR1 Antagonism: Start with a range from 10 nM to 10 µM. The IC50 for PAR1 binding is approximately 70 nM, while inhibition of thrombin-induced platelet aggregation occurs at around 3 µM. An optimal concentration of 1 µM has been used to reduce ischemia/reperfusion injury in isolated heart models.

  • For Antiproliferative/Apoptotic Effects: These effects are often seen at slightly higher concentrations. The ED50 for growth inhibition in cell lines like NIH 3T3, HEK 293, and A375 ranges from 75 nM to 116 nM.

  • For Antibacterial Effects: Bacteriostatic effects against E. coli have been observed starting at 1 µM, with significant bactericidal activity at 10-100 µM.

Q5: How do I interpret IC50 values for Sch 79797?

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. For Sch 79797, you may encounter different IC50 values depending on the assay:

  • Binding Assay: Measures the concentration needed to displace 50% of a radiolabeled ligand from the PAR1 receptor (e.g., ~70 nM).

  • Functional Assay: Measures the concentration needed to inhibit 50% of a cellular response to a PAR1 agonist (e.g., calcium flux, platelet aggregation).

  • Viability/Proliferation Assay: Measures the concentration needed to reduce cell viability or proliferation by 50% (often denoted as GI50 or ED50).

Data Summary Tables

Table 1: Reported IC50/Ki and Effective Concentrations of Sch 79797

Target/AssayCell Type/SystemReported ValueReference
PAR1 Ligand Binding (IC50)Platelet Membranes70 nM
PAR1 Ligand Binding (Ki)Platelet Membranes35 nM
Thrombin-Induced Platelet Aggregation (IC50)Human Platelets3 µM
Growth Inhibition (ED50)NIH 3T3 cells75 nM
Growth Inhibition (ED50)HEK 293 cells81 nM
Growth Inhibition (ED50)A375 cells116 nM
Cardioprotection (Optimal Concentration)Isolated Rat Heart1 µM
E. coli Growth Impairment (Starting Conc.)E. coli Culture1 µM
E. coli Bactericidal ActivityE. coli Culture10 - 100 µM

Experimental Protocols & Workflows

Diagram 1: Sch 79797 Mechanism of Action at PAR1

Sch79797_Mechanism cluster_membrane Cell Membrane PAR1 PAR1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC PLC Activation Gq->PLC Rho Rho Activation G1213->Rho Thrombin Thrombin Thrombin->PAR1 Cleaves & Activates Sch79797 Sch 79797 Sch79797->PAR1 Blocks Ca Ca²⁺ Mobilization PLC->Ca

Caption: Sch 79797 competitively antagonizes the PAR1 receptor, blocking thrombin-induced activation.

Protocol 1: Dose-Response Experiment Using a Cell Viability Assay (MTT/MTS)

This protocol outlines a method to determine the cytotoxic or anti-proliferative concentration range of Sch 79797.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of Sch 79797 in your cell culture medium. A suggested starting range is 20 µM down to ~10 nM. Remember to prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death if available.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Sch 79797 dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Reagent Addition:

    • For MTT: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals form.

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.

  • Measurement:

    • For MTT: Add 100-150 µL of solubilization solution (e.g., DMSO or SDS in HCl) to each well, mix thoroughly to dissolve the crystals, and read the absorbance at ~570 nm.

    • For MTS: Read the absorbance directly at ~490 nm.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. Log[Sch 79797 Concentration] to determine the IC50 value.

Diagram 2: Experimental Workflow for Concentration Optimization

Concentration_Workflow start Define Goal: PAR1 antagonism or PAR1-independent effect? broad_dose 1. Broad Dose-Response (e.g., 10 nM to 50 µM) Assay: Cell Viability (MTT/MTS) start->broad_dose analyze_viability Analyze Viability Curve Determine IC50 for cytotoxicity broad_dose->analyze_viability narrow_dose 2. Narrow Dose-Response Select non-toxic range for functional assays analyze_viability->narrow_dose If goal is PAR1 antagonism end Select Optimal Concentration analyze_viability->end If goal is cytotoxicity study functional_assay 3. Functional Assay (e.g., Calcium Flux, Signaling) Test concentrations below IC50 narrow_dose->functional_assay analyze_functional Analyze Functional Data Determine IC50 for PAR1 inhibition functional_assay->analyze_functional analyze_functional->end

Caption: Workflow for determining the optimal Sch 79797 concentration for cell-based assays.

Troubleshooting Guide

Diagram 3: Troubleshooting Common Issues

Troubleshooting cluster_1 cluster_2 cluster_3 start Problem Encountered issue1 Unexpectedly High Cell Death start->issue1 issue2 No Effect or Weak Inhibition start->issue2 issue3 Inconsistent Results start->issue3 q1_1 Is DMSO concentration >0.5%? issue1->q1_1 q2_1 Is the compound active? (Check storage/age) issue2->q2_1 q3_1 Inconsistent cell seeding? issue3->q3_1 s1_1 Reduce final DMSO concentration. Run a DMSO toxicity control. q1_1->s1_1 Yes q1_2 Is concentration too high? q1_1->q1_2 No s1_2 Lower concentration range. Remember PAR1-independent apoptotic effects. q1_2->s1_2 Yes s2_1 Use fresh compound/stock solution. q2_1->s2_1 No q2_2 Is concentration too low? q2_1->q2_2 Yes s2_2 Increase concentration range. q2_2->s2_2 Yes q2_3 Do cells express PAR1? q2_2->q2_3 No s2_3 Confirm PAR1 expression (e.g., qPCR, Western Blot). q2_3->s2_3 No q2_4 Is agonist potent enough? q2_3->q2_4 Yes s2_4 Confirm agonist activity. Increase agonist concentration. q2_4->s2_4 No s3_1 Ensure uniform, single-cell suspension before plating. q3_1->s3_1 Yes q3_2 Variable incubation times? q3_1->q3_2 No s3_2 Standardize all incubation steps. q3_2->s3_2 Yes q3_3 Edge effects on plate? q3_2->q3_3 No s3_3 Avoid using outer wells or fill them with sterile PBS/media. q3_3->s3_3 Yes

Caption: A decision tree for troubleshooting common issues with Sch 79797 experiments.

Q6: I'm seeing significant cell death even at low nanomolar concentrations. What could be the cause?

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. Typically, this should be kept below 0.5%, and a vehicle-only control should always be included.

  • PAR1-Independent Cytotoxicity: Sch 79797 is known to induce apoptosis through PAR1-independent mechanisms. Your cell line may be particularly sensitive to these off-target effects. Perform a careful dose-response curve to find a window between PAR1 antagonism and general cytotoxicity.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free of contamination before starting the experiment.

Q7: I'm not observing any inhibition of my PAR1 agonist (e.g., thrombin). What should I check?

  • Compound Integrity: Verify that your Sch 79797 stock solution has not degraded. Prepare a fresh dilution from powder if necessary.

  • PAR1 Expression: Confirm that your cell line expresses sufficient levels of functional PAR1 on its surface. This can be checked via qPCR, western blot, or flow cytometry.

  • Concentration Range: You may need to use a higher concentration of Sch 79797. For functional inhibition of strong agonists, concentrations in the 1-10 µM range might be necessary.

  • Agonist Concentration: Ensure the concentration of your PAR1 agonist is not too high, as it may overcome competitive antagonism. Perform an agonist dose-response curve to use a concentration on the linear portion of the curve (e.g., EC80).

References

Troubleshooting unexpected results with Sch 79797

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sch79797. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Sch79797 and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sch79797?

Sch79797 was initially identified as a potent and selective nonpeptide antagonist of the Protease-Activated Receptor 1 (PAR-1).[1][2] It inhibits the binding of high-affinity thrombin receptor-activating peptide (haTRAP) to PAR-1 and subsequently blocks thrombin-induced platelet aggregation.[1][2] However, recent research has revealed a dual-mechanism of action, demonstrating that Sch79797 also functions as a broad-spectrum antibiotic. It targets both Gram-positive and Gram-negative bacteria by inhibiting dihydrofolate reductase (DHFR) and disrupting the integrity of the bacterial cell membrane.[1]

Q2: I am observing effects in my experiment that are inconsistent with PAR-1 antagonism. What could be the cause?

It is well-documented that Sch79797 exhibits significant off-target effects that are independent of PAR-1. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways like the MAPK/ERK cascade. These effects have been observed even in cells that do not express PAR-1 (PAR-1 null mice embryonic fibroblasts), confirming their PAR-1-independent nature. Therefore, if your results are not aligning with expected PAR-1 inhibition, it is highly probable that you are observing one of these off-target effects.

Q3: At what concentrations are the PAR-1 independent effects of Sch79797 typically observed?

The PAR-1 independent effects of Sch79797 can occur at concentrations that are relevant for its PAR-1 antagonist activity. For example, the ED50 for growth inhibition in various cell lines is in the nanomolar range. It is crucial to perform dose-response experiments to characterize the concentration at which you observe these effects in your specific experimental system.

Troubleshooting Guides

Unexpected Cytotoxicity or Reduced Cell Viability

Problem: I am observing a significant decrease in cell viability in my cell-based assays, which is not the expected outcome of PAR-1 antagonism.

Possible Cause: Sch79797 can induce apoptosis and inhibit cell proliferation in a PAR-1-independent manner. This is a known off-target effect of the compound.

Troubleshooting Steps:

  • Confirm Cytotoxicity with a Standard Assay: Utilize a well-established cytotoxicity assay, such as the MTT assay, to quantify the effect of Sch79797 on cell viability.

  • Perform Dose-Response and Time-Course Experiments: This will help you determine the concentration and time at which Sch79797 induces cytotoxicity in your specific cell type.

  • Use PAR-1 Null Cells: The most definitive way to confirm that the observed cytotoxicity is PAR-1 independent is to perform the experiment in a cell line that does not express PAR-1. If you still observe cytotoxicity, it is an off-target effect.

  • Analyze Markers of Apoptosis: To confirm that the cell death is due to apoptosis, you can perform assays to detect markers such as caspase-3 activation or Annexin V staining.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (haTRAP binding) Human Platelets70 nM
Ki (haTRAP binding) Human Platelets35 nM
IC50 (Thrombin-induced platelet aggregation) Human Platelets3 µM
ED50 (Growth Inhibition) NIH 3T375 nM
ED50 (Growth Inhibition) HEK 29381 nM
ED50 (Growth Inhibition) A375116 nM
Optimal Cardioprotective Dose (in vivo) Rat25 µg/kg IV
Optimal Cardioprotective Concentration (in vitro) Isolated Rat Heart1 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is intended to assess the cytotoxic effects of Sch79797.

Materials:

  • Cells of interest

  • Sch79797

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Sch79797 in culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of Sch79797. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting:

  • High background: Use phenol (B47542) red-free medium. Ensure complete removal of medium before adding the solubilization solution.

  • Inconsistent results: Ensure even cell seeding and complete dissolution of formazan crystals.

Protocol 2: Western Blot for Phospho-ERK (p44/42 MAPK) Activation

This protocol outlines a method to investigate the PAR-1 independent effect of Sch79797 on the MAPK signaling pathway.

Materials:

  • Cells of interest (ideally including a PAR-1 null line)

  • Sch79797

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of Sch79797 for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Visualizations

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation G_alpha_q Gαq/11 PAR1->G_alpha_q Activation PLC PLCβ G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Sch79797 Sch79797 Sch79797->PAR1 Antagonism

Caption: Canonical PAR-1 signaling pathway activated by thrombin and inhibited by Sch79797.

Sch79797_Troubleshooting_Workflow Start Unexpected Experimental Result with Sch79797 Is_PAR1_Involved Is the effect consistent with PAR-1 antagonism? Start->Is_PAR1_Involved On_Target Likely On-Target Effect Is_PAR1_Involved->On_Target Yes Off_Target Suspected Off-Target Effect Is_PAR1_Involved->Off_Target No Cytotoxicity Reduced Cell Viability/ Apoptosis? Off_Target->Cytotoxicity Signaling Altered Signaling (e.g., pERK)? Off_Target->Signaling Use_PAR1_Null Test in PAR-1 Null Cell Line Cytotoxicity->Use_PAR1_Null Signaling->Use_PAR1_Null Confirm_Apoptosis Annexin V / Caspase Assay Use_PAR1_Null->Confirm_Apoptosis Confirm_Signaling Western Blot for Phospho-Proteins Use_PAR1_Null->Confirm_Signaling Conclusion_Off_Target Confirmed PAR-1 Independent Off-Target Effect Confirm_Apoptosis->Conclusion_Off_Target Confirm_Signaling->Conclusion_Off_Target

References

Improving the stability of Sch 79797 for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Sch 79797 for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing Sch 79797 powder?

A1: Sch 79797 dihydrochloride (B599025) powder should be stored desiccated at room temperature for short-term storage, as recommended by some suppliers.[1] For long-term storage, it is best to store the powder at -20°C, where it can be stable for up to 3 years.[2]

Q2: How should I prepare and store stock solutions of Sch 79797?

A2: Sch 79797 is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 5 mM), but it is insoluble in water.[1][2] It is highly recommended to prepare stock solutions in high-quality, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.

Q3: What are the recommended storage temperatures and expected stability for stock solutions?

A3: The stability of Sch 79797 stock solutions is dependent on the storage temperature. For optimal long-term stability, it is recommended to store DMSO stock solutions at -80°C, where they can be stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.

Q4: Can I store working dilutions of Sch 79797 in cell culture media?

A4: It is generally not advisable to store working dilutions of compounds in cell culture media for long periods, as components in the media, such as serum proteins, may promote degradation. It is best practice to prepare fresh working dilutions from your DMSO stock solution just before each experiment. If temporary storage is necessary, it should be for no longer than 24 hours at 2-8°C, and the stability under these conditions should be validated for your specific experimental setup.

Q5: What are the known degradation pathways or products of Sch 79797?

A5: Currently, there is no publicly available information detailing the specific chemical degradation pathways or degradation products of Sch 79797. General chemical degradation can be minimized by following proper storage and handling procedures, such as using anhydrous solvents and avoiding light exposure and repeated temperature fluctuations.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term use of Sch 79797 in experimental settings.

Problem Potential Cause Recommended Solution
Loss of Compound Activity or Inconsistent Results Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to degradation.Prepare fresh aliquots of your stock solution from powder. Always store stock solutions at -80°C for long-term use and avoid more than one or two freeze-thaw cycles by creating single-use aliquots.
Degradation in Working Solution: Compound may be unstable in aqueous media over the course of a long experiment.Prepare fresh working dilutions from the DMSO stock immediately before use. For very long incubations, consider replenishing the media with freshly diluted compound at appropriate intervals.
Interaction with Media Components: Components in the cell culture media (e.g., serum proteins) may bind to or degrade the compound.Run a control to test the stability of Sch 79797 in your specific cell culture medium over the time course of your experiment. Consider reducing the serum percentage if it is suspected to interfere with the compound's activity.
Precipitation of Compound in Aqueous Media Poor Solubility: Sch 79797 is insoluble in water. The final concentration of DMSO in the media may be too low to maintain solubility.Ensure the final concentration of DMSO in your culture medium is kept as low as possible (typically <0.1%) but is sufficient to keep the compound dissolved. Perform a solubility test at your highest working concentration. Always add the DMSO stock solution to the media with vigorous mixing.
Inconsistent In Vivo Efficacy Improper Formulation: Poor suspension of the compound can lead to inaccurate dosing.For oral administration, use a vehicle like carboxymethylcellulose (CMC-Na) to create a homogeneous suspension. Ensure the suspension is mixed thoroughly before each administration to guarantee consistent dosing. For other routes, appropriate formulation studies may be necessary.
Metabolism/Clearance: The compound may be rapidly metabolized or cleared in vivo.Review pharmacokinetic data if available. The dosing regimen (frequency and concentration) may need to be optimized for long-term studies to maintain a therapeutic concentration.

Data Presentation: Stability and Storage

Form Solvent Storage Temperature Reported Stability Source
PowderN/ARoom TemperatureShort-term (Desiccate)
PowderN/A-20°CUp to 3 years
Stock SolutionDMSO-80°CUp to 1 year
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionEthanol-80°C / -20°CNot specified, but expected to be less stable than DMSO solutions.-
Working DilutionAqueous Media2-8°CNot recommended for long-term storage; prepare fresh.

Experimental Protocols

Protocol 1: Preparation of Sch 79797 Stock Solution
  • Materials:

  • Procedure:

    • Allow the vial of Sch 79797 powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) can be used if necessary.

    • Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Sch 79797 for In Vivo Oral Administration

This protocol is adapted from supplier recommendations for creating a homogeneous suspension.

  • Materials:

    • Sch 79797 dihydrochloride powder

    • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

    • Sterile tubes and homogenization equipment

  • Procedure:

    • Calculate the required amount of Sch 79797 and vehicle for your study.

    • As an example, to prepare a 5 mg/mL suspension, weigh 5 mg of Sch 79797 powder.

    • Add the powder to 1 mL of the CMC-Na solution.

    • Mix vigorously (e.g., using a vortexer followed by sonication or homogenization) until a uniform, homogeneous suspension is achieved.

    • Visually inspect the suspension for any clumps before administration.

    • Always mix the suspension thoroughly immediately before each dose is drawn to ensure consistency.

Visualizations

Signaling Pathways and Experimental Workflows

PAR1_Signaling_Pathway Sch 79797 Mechanism of Action: PAR1 Antagonism thrombin Thrombin par1 PAR1 Receptor thrombin->par1 Cleavage & Activation g_protein G-protein Coupling (Gq/11, G12/13) par1->g_protein Activates sch79797 Sch 79797 sch79797->par1 Antagonism pi3k PI3K g_protein->pi3k platelet_agg Platelet Aggregation g_protein->platelet_agg rhoa RhoA Activation g_protein->rhoa akt Akt pi3k->akt nos eNOS akt->nos Phosphorylation no Nitric Oxide nos->no cardioprotection Cardioprotection no->cardioprotection inflammation Inflammation rhoa->inflammation

Caption: PAR1 signaling pathway and the inhibitory action of Sch 79797.

Antibiotic_Mechanism Sch 79797 Dual-Mechanism Antibiotic Action cluster_folate Target 1: Folate Metabolism cluster_membrane Target 2: Membrane Integrity sch79797 Sch 79797 bacterial_cell Bacterial Cell sch79797->bacterial_cell Enters Cell dhfr Dihydrofolate Reductase (DHFR) sch79797->dhfr Inhibits cell_membrane Bacterial Cell Membrane sch79797->cell_membrane Disrupts folate_pathway Folate Metabolism Pathway dna_synthesis DNA Synthesis dhfr->dna_synthesis Required for folate_synthesis Folate Synthesis folate_synthesis->dhfr cell_death Bacterial Cell Death dna_synthesis->cell_death Inhibition leads to membrane_integrity Loss of Membrane Integrity cell_membrane->membrane_integrity membrane_integrity->cell_death

Caption: Dual-mechanism antibiotic action of Sch 79797 on bacteria.

experimental_workflow General Workflow for Long-Term Cell Culture Experiments prep_stock 1. Prepare & Aliquot Sch 79797 Stock in DMSO store_stock 2. Store Aliquots at -80°C prep_stock->store_stock prep_working 4. Prepare Fresh Working Solution (Dilute stock in media) store_stock->prep_working culture_cells 3. Culture Cells to Desired Confluency treat_cells 5. Treat Cells culture_cells->treat_cells prep_working->treat_cells long_incubation 6. Long-Term Incubation (e.g., 24, 48, 72h) treat_cells->long_incubation replenish Consider Media/Compound Replenishment? long_incubation->replenish analysis 7. Endpoint Analysis long_incubation->analysis replenish->long_incubation Yes replenish->analysis No

Caption: Recommended workflow for using Sch 79797 in long-term cell culture.

References

How to minimize off-target effects of Sch 79797

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sch 79797. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Sch 79797 and to help minimize its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is Sch 79797 and what are its primary activities?

Sch 79797 was initially developed as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in thrombosis and other cellular processes.[1][2] However, subsequent research has revealed that Sch 79797 also possesses potent, broad-spectrum antibiotic activity.[3][4] This dual activity is a critical consideration in experimental design.

Q2: What are the known off-target effects of Sch 79797?

The primary off-target effects of Sch 79797 depend on the intended application:

  • When used as a PAR-1 antagonist: The antibiotic activity is an off-target effect. Additionally, at concentrations sometimes used for PAR-1 inhibition, Sch 79797 can induce antiproliferative and pro-apoptotic effects in mammalian cells through a PAR-1 independent mechanism.[1]

  • When used as an antibiotic: The primary off-target effects are potential cytotoxicity to mammalian cells.

Q3: How does Sch 79797 exert its antibiotic effect?

Sch 79797 functions as an antibiotic through a dual mechanism of action:

  • Inhibition of Dihydrofolate Reductase (DHFR): It competitively inhibits this key enzyme in the folate biosynthesis pathway, which is essential for bacterial DNA synthesis and replication.

  • Disruption of Bacterial Membrane Integrity: It permeabilizes the bacterial cell membrane, leading to leakage of cellular contents and dissipation of the membrane potential.

Q4: Is there a less toxic alternative to Sch 79797?

Yes, a derivative of Sch 79797 named Irresistin-16 (IRS-16) has been developed. It exhibits increased antibiotic potency and reduced toxicity toward mammalian cells compared to the parent compound.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with Sch 79797.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected cytotoxicity observed in a PAR-1 inhibition experiment. The concentration of Sch 79797 used may be high enough to induce PAR-1 independent apoptosis.1. Titrate the concentration: Determine the lowest effective concentration for PAR-1 antagonism in your specific cell line. 2. Use a PAR-1 null cell line: As a control, to confirm if the observed effect is independent of PAR-1. 3. Consider Irresistin-16: If the antibiotic effect is a concern and PAR-1 antagonism is the primary goal, consider using an alternative PAR-1 antagonist with no known antibiotic properties.
Inconsistent antibiotic activity (MIC values vary between experiments). 1. Inoculum size: Variation in the initial bacterial density can affect MIC results. 2. Media composition: The presence of certain components in the growth media can interfere with the activity of Sch 79797. 3. Compound stability: Degradation of the compound over time.1. Standardize inoculum: Ensure a consistent bacterial starting concentration for each experiment. 2. Use defined media: If possible, use a minimal or defined medium to reduce variability. 3. Prepare fresh solutions: Prepare Sch 79797 solutions fresh for each experiment from a frozen stock.
Sch 79797 does not inhibit the growth of a specific bacterial strain. The bacterial strain may have intrinsic resistance mechanisms or the experimental conditions may not be optimal.1. Verify the mechanism of action: Confirm that the strain's DHFR is susceptible to inhibition and that its membrane composition does not prevent disruption. 2. Optimize growth conditions: Ensure the pH and temperature of the culture are optimal for both bacterial growth and compound activity.

Data Summary

The following tables summarize the quantitative data for the different activities of Sch 79797.

Table 1: PAR-1 Antagonist Activity of Sch 79797

Parameter Value Cell/System
IC50 (haTRAP binding)70 nMHuman Platelets
Ki (haTRAP binding)35 nMHuman Platelets
IC50 (Thrombin-induced platelet aggregation)3 µMHuman Platelets

Table 2: Antibacterial Activity of Sch 79797 (Minimum Inhibitory Concentration - MIC)

Bacterial Species MIC (µg/mL)
Escherichia coli1.56
Staphylococcus aureus (MRSA)0.78
Neisseria gonorrhoeae0.2
Acinetobacter baumannii0.78
Enterococcus faecalis3.13

Table 3: Cytotoxicity of Sch 79797 in Mammalian Cell Lines

Cell Line ED50 (Growth Inhibition)
NIH 3T3 (Mouse fibroblast)75 nM
HEK 293 (Human embryonic kidney)81 nM
A375 (Human melanoma)116 nM

Experimental Protocols

1. Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Sch 79797

This protocol is based on the broth microdilution method.

  • Materials:

    • Sch 79797

    • Sterile 96-well microtiter plates

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of Sch 79797 in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of Sch 79797 in the growth medium. The final volume in each well should be 50 µL.

    • Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in the growth medium.

    • Add 50 µL of the bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of Sch 79797 that completely inhibits visible growth of the bacteria.

2. Protocol for Assessing Mammalian Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of Sch 79797 on mammalian cells.

  • Materials:

    • Mammalian cell line of interest

    • Complete cell culture medium

    • Sch 79797

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Sch 79797 and a vehicle control (DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

PAR1_Signaling_and_Sch79797_Inhibition Thrombin Thrombin PAR1 PAR1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein Activation PAR1->G_Protein Downstream Downstream Signaling G_Protein->Downstream Cellular_Response Cellular Response (e.g., Platelet Aggregation) Downstream->Cellular_Response Sch79797 Sch 79797 Sch79797->PAR1 Inhibits

Caption: PAR-1 signaling pathway and its inhibition by Sch 79797.

Sch79797_Antibacterial_Mechanism cluster_cell Inside Bacterial Cell Sch79797 Sch 79797 Membrane Cell Membrane Sch79797->Membrane Targets DHFR DHFR Sch79797->DHFR Inhibits Bacterial_Cell Bacterial Cell Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis DNA_Synthesis DNA Synthesis Folate_Synthesis->DNA_Synthesis Cell_Lysis Cell Lysis DNA_Synthesis->Cell_Lysis Inhibition leads to Membrane_Disruption->Cell_Lysis

Caption: Dual-mechanism of antibacterial action of Sch 79797.

Experimental_Workflow_Troubleshooting Start Experiment Start PAR1_Assay PAR-1 Inhibition Assay Start->PAR1_Assay Antibiotic_Assay Antibacterial Assay (MIC) Start->Antibiotic_Assay Expected_Result_PAR1 Expected Result: PAR-1 Inhibition PAR1_Assay->Expected_Result_PAR1 Expected_Result_Antibiotic Expected Result: Bacterial Growth Inhibition Antibiotic_Assay->Expected_Result_Antibiotic Unexpected_Cytotoxicity Unexpected Cytotoxicity? Expected_Result_PAR1->Unexpected_Cytotoxicity Inconsistent_MIC Inconsistent MIC? Expected_Result_Antibiotic->Inconsistent_MIC Troubleshoot_Cytotoxicity Troubleshoot: - Titrate Concentration - Use PAR-1 Null Cells Unexpected_Cytotoxicity->Troubleshoot_Cytotoxicity Yes End Experiment Complete Unexpected_Cytotoxicity->End No Troubleshoot_MIC Troubleshoot: - Standardize Inoculum - Check Media - Use Fresh Compound Inconsistent_MIC->Troubleshoot_MIC Yes Inconsistent_MIC->End No Troubleshoot_Cytotoxicity->PAR1_Assay Re-evaluate Troubleshoot_MIC->Antibiotic_Assay Re-evaluate

Caption: Logical workflow for troubleshooting common issues with Sch 79797.

References

Technical Support Center: Proactively Managing Potential Resistance to Sch 79797

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Sch 79797, a novel dual-mechanism antibiotic. Given its unique mode of action, Sch 79797 exhibits an undetectably low frequency of resistance.[1][2][3] This resource is designed to assist researchers in their experiments by providing troubleshooting guides for common experimental hurdles and detailed protocols for monitoring bacterial susceptibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sch 79797?

A1: Sch 79797 has a dual mechanism of action, targeting two independent cellular processes in both Gram-positive and Gram-negative bacteria.[1][2] It simultaneously disrupts folate metabolism by inhibiting dihydrofolate reductase (DHFR) and compromises bacterial membrane integrity. This dual-targeting approach is believed to be the reason for the observed low frequency of resistance.

Q2: How likely is it for bacteria to develop resistance to Sch 79797?

A2: The development of resistance to Sch 79797 is exceptionally rare. Studies involving serial passaging of bacteria in the presence of sub-lethal concentrations of Sch 79797 have failed to isolate resistant mutants, whereas resistance to conventional single-target antibiotics arose readily under the same conditions. The need for simultaneous mutations in two separate essential pathways to confer resistance makes the probability of its emergence extremely low.

Q3: What is Irresistin-16 and how does it relate to Sch 79797?

A3: Irresistin-16 is a synthetically optimized derivative of Sch 79797. It was developed to enhance the potency and selectivity of the parent compound. Irresistin-16 demonstrates significantly greater potency against various bacterial strains compared to Sch 79797, while maintaining the dual-mechanism of action.

Q4: Can I use Sch 79797 in combination with other antibiotics?

A4: While Sch 79797 is highly effective on its own, combination therapy is a standard approach in antibiotic research. However, due to its dual-mechanism, Sch 79797 has been shown to outperform combination treatments of two separate drugs that target folate metabolism and membrane integrity respectively. Any potential synergies or antagonisms with other antibiotics would need to be determined experimentally.

Troubleshooting Guides

Since observable resistance to Sch 79797 is not a documented issue, this section focuses on troubleshooting unexpected experimental results that might be misinterpreted as resistance.

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Inaccurate drug concentration.

    • Troubleshooting:

      • Verify the initial concentration of the Sch 79797 stock solution.

      • Ensure proper serial dilutions were performed.

      • Check for any precipitation of the compound in the media.

  • Possible Cause 2: High inoculum density.

    • Troubleshooting:

      • Ensure the bacterial inoculum is standardized to the recommended CFU/mL for the specific assay (e.g., 5 x 10^5 CFU/mL for broth microdilution).

  • Possible Cause 3: Media components interfering with drug activity.

    • Troubleshooting:

      • Use the recommended growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB).

      • Be aware that some media components can antagonize the activity of certain antibiotics.

Issue 2: Apparent bacterial growth in the presence of high concentrations of Sch 79797.

  • Possible Cause 1: Contamination of the bacterial culture.

    • Troubleshooting:

      • Perform a purity check of the bacterial culture by plating on appropriate agar (B569324) and verifying colony morphology.

      • Use aseptic techniques throughout the experiment.

  • Possible Cause 2: Presence of persister cells.

    • Troubleshooting:

      • Persister cells are a subpopulation of dormant bacteria that can survive high antibiotic concentrations. Differentiate between resistance and persistence by re-culturing the surviving cells in antibiotic-free media and then re-testing their MIC. True resistant mutants will exhibit a heritable increase in MIC.

  • Possible Cause 3: Biofilm formation.

    • Troubleshooting:

      • Visually inspect for biofilm formation in wells or on surfaces.

      • Consider using assays specifically designed to test antibiotic efficacy against biofilms if this is the research focus.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Sch 79797 against various bacterial pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Gram Stain
Acinetobacter baumanniiATCC 179783.1Negative
Acinetobacter baumanniiClinical Isolate3.1Negative
Enterococcus faecalisATCC 292126.3Positive
Escherichia colilptD42133.1Negative
Neisseria gonorrhoeaeWHO-L0.8Negative
Staphylococcus aureusMRSA USA3000.8Positive

Table 2: Comparative MIC values of Sch 79797 and its derivative, Irresistin-16.

Bacterial SpeciesStrainSch 79797 MIC (µg/mL)Irresistin-16 MIC (µg/mL)
Escherichia colilptD42133.10.01
Staphylococcus aureusMRSA USA3000.80.1
Neisseria gonorrhoeaeWHO-L0.80.05

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of Sch 79797 that inhibits the visible growth of a bacterial strain.

Materials:

  • Sch 79797 stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Antimicrobial Agent Preparation: Prepare a serial two-fold dilution of Sch 79797 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. Pick several colonies of the test bacterium and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: A well containing only inoculated broth with no antimicrobial agent.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Sch 79797 at which there is no visible growth of the bacteria.

Protocol 2: Serial Passage Assay to Monitor for Resistance Development

Objective: To assess the potential for bacteria to develop resistance to Sch 79797 over multiple generations.

Materials:

  • Sch 79797

  • Appropriate liquid growth medium (e.g., CAMHB)

  • Bacterial culture

  • Sterile culture tubes or 96-well plates

  • Incubator

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the bacterial strain for Sch 79797 using the protocol described above.

  • Serial Passaging: a. Inoculate the bacterial strain into a series of tubes or wells containing two-fold dilutions of Sch 79797, with concentrations ranging below and above the initial MIC. b. Incubate for 16-20 hours at 35°C ± 2°C. c. The next day, identify the highest concentration of Sch 79797 that permitted bacterial growth (this is the sub-MIC culture). d. Use an aliquot from this sub-MIC culture to inoculate a fresh series of Sch 79797 dilutions. e. Repeat this process for a predetermined number of passages (e.g., 15-30 days).

  • Monitoring for Resistance: Periodically (e.g., every 5 passages), determine the MIC of the passaged culture. A significant and stable increase in the MIC (e.g., ≥4-fold) would indicate the development of resistance.

Protocol 3: Bacterial Cytological Profiling (BCP) to Confirm Mechanism of Action

Objective: To visually assess the effect of Sch 79797 on bacterial cell morphology, confirming its dual-mechanism of action.

Materials:

  • Bacterial culture

  • Sch 79797

  • Fluorescent dyes:

    • FM4-64 (for cell membrane)

    • DAPI (for DNA)

    • SYTOX Green (for membrane permeability)

  • Microscope slides with agarose (B213101) pads

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: a. Grow the bacterial culture to early- to mid-logarithmic phase. b. Treat the culture with Sch 79797 at a concentration known to be effective (e.g., 2-5x MIC). c. Incubate for a short period (e.g., 30-60 minutes).

  • Staining: a. Add the fluorescent dyes to the treated and untreated (control) cultures. b. Incubate for a few minutes to allow for staining.

  • Microscopy: a. Mount a small volume of the stained culture on an agarose pad on a microscope slide. b. Image the cells using a fluorescence microscope.

  • Analysis:

    • Untreated cells: Should show intact membranes (FM4-64 staining), distinct nucleoids (DAPI staining), and no SYTOX Green signal.

    • Sch 79797-treated cells: Should exhibit signs of membrane disruption (e.g., blebbing, irregular FM4-64 staining) and increased membrane permeability (SYTOX Green signal), confirming the membrane-targeting activity. Changes in nucleoid morphology may also be observed, consistent with the inhibition of folate synthesis.

Visualizations

Sch79797_Mechanism_of_Action cluster_Sch79797 Sch 79797 cluster_Bacteria Bacterial Cell Sch79797 Sch 79797 DHFR Dihydrofolate Reductase (DHFR) Sch79797->DHFR Targets Cell_Membrane Cell Membrane Integrity Sch79797->Cell_Membrane Disrupts Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Inhibits DNA_Synthesis DNA Synthesis Folate_Metabolism->DNA_Synthesis Essential for Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition leads to Cell_Membrane->Cell_Death Disruption leads to Resistance_Monitoring_Workflow Start Start: Bacterial Isolate MIC_Initial Determine Baseline MIC Start->MIC_Initial Serial_Passage Serial Passage in sub-MIC Sch 79797 MIC_Initial->Serial_Passage MIC_Monitoring Periodically Determine MIC Serial_Passage->MIC_Monitoring MIC_Monitoring->Serial_Passage Continue Passaging Decision Significant & Stable MIC Increase? MIC_Monitoring->Decision No_Resistance No Resistance Detected Decision->No_Resistance No Potential_Resistance Potential Resistance: Isolate and Characterize Mutant Decision->Potential_Resistance Yes

References

Validation & Comparative

Validating the Antiplatelet Activity of Sch 79797: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiplatelet agent Sch 79797 with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the efficacy and mechanisms of action of this compound.

Executive Summary

Sch 79797 is a potent and selective non-peptide antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor in thrombin-mediated platelet activation. Experimental data demonstrates its ability to inhibit platelet aggregation by blocking the PAR-1 signaling pathway. This guide compares the antiplatelet activity of Sch 79797 with other PAR-1 antagonists, such as Vorapaxar and Atopaxar, as well as antagonists of the related PAR-4 receptor. Notably, some studies suggest that Sch 79797 may also exert antiplatelet effects through PAR-1 independent mechanisms and exhibits antibacterial properties.

Comparative Antiplatelet Activity

The following table summarizes the in vitro efficacy of Sch 79797 and its alternatives in inhibiting platelet activation and aggregation. The data is presented as the half-maximal inhibitory concentration (IC50) or effective concentration, providing a quantitative measure of potency.

CompoundTargetAssayAgonistIC50 / Effective Concentration
Sch 79797 PAR-1Radioligand Binding[3H]haTRAP70 nM[1]
Vorapaxar PAR-1Platelet AggregationThrombin47 nM
Platelet AggregationhaTRAP25 nM
Atopaxar PAR-1Platelet AggregationTRAPNear complete inhibition at ≥ 20 ng/mL
BMS-986120 PAR-4Platelet Activationγ-thrombin / PAR-4 Activating Peptide<10 nM
YD-3 PAR-4Platelet Aggregation (rabbit)Thrombin28.3 µM
Platelet Aggregation (human)Trypsin38.1 µM

Signaling Pathways in Platelet Activation

Thrombin is a potent platelet activator that signals through two G-protein coupled receptors on human platelets: PAR-1 and PAR-4.

  • PAR-1: Binds thrombin with high affinity, leading to rapid and transient platelet activation.

  • PAR-4: Binds thrombin with lower affinity, resulting in a slower but more sustained signaling response.

The diagram below illustrates the signaling cascade initiated by the activation of PAR-1 and PAR-4, leading to platelet aggregation.

cluster_membrane Platelet Membrane cluster_cytosol Cytosol PAR1 PAR-1 Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PAR4 PAR-4 PAR4->Gq PAR4->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC GranuleSecretion Granule Secretion Ca2->GranuleSecretion IntegrinActivation αIIbβ3 Integrin Activation Ca2->IntegrinActivation PKC->GranuleSecretion PKC->IntegrinActivation ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC ShapeChange Shape Change MLC->ShapeChange PlateletAggregation Platelet Aggregation IntegrinActivation->PlateletAggregation Thrombin Thrombin Thrombin->PAR1 High Affinity Thrombin->PAR4 Low Affinity cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP Platelet-Poor Plasma (PPP) Centrifuge1->PPP Cuvette PRP in Cuvette (37°C with stirring) Blank Set Baseline (PPP) Cuvette->Blank Inhibitor Add Inhibitor (e.g., Sch 79797) Blank->Inhibitor Agonist Add Agonist (e.g., Thrombin) Inhibitor->Agonist Measure Measure Light Transmission Agonist->Measure Curve Generate Aggregation Curve Measure->Curve IC50 Calculate IC50 Curve->IC50

References

A Comparative Guide to PAR1 Antagonists: Sch 79797 Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sch 79797 with other prominent Protease-Activated Receptor 1 (PAR1) antagonists, focusing on their performance backed by experimental data. PAR1, a G protein-coupled receptor activated by thrombin, is a key player in thrombosis and hemostasis, making its antagonists significant candidates for antiplatelet therapies.

Overview of PAR1 Antagonism

Thrombin, a serine protease, activates PAR1 by cleaving its N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate downstream signaling. PAR1 antagonists interfere with this process, thereby inhibiting thrombin-mediated platelet activation and aggregation. This guide will focus on a comparative analysis of Sch 79797, Vorapaxar, and Atopaxar (B1666115).

Quantitative Performance Data

The following tables summarize the available quantitative data for Sch 79797 and other PAR1 antagonists. It is important to note that the data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro PAR1 Binding Affinity and Functional Inhibition

CompoundBinding Affinity (Ki)Inhibition of Platelet Aggregation (IC50)
Sch 79797 35 nM3 µM (Thrombin-induced)
Vorapaxar 8.1 nM47 nM (Thrombin-induced)
Atopaxar Not explicitly reported38 nM (TRAP-induced)

TRAP (Thrombin Receptor Activating Peptide) is a synthetic peptide that mimics the tethered ligand of PAR1.

Table 2: In Vivo Efficacy of Sch 79797

Animal ModelEndpointEffective Dose of Sch 79797
Rat Myocardial Ischemia/ReperfusionReduction in myocardial necrosis25 µg/kg (intravenous)[1]
Rat Ischemia/Reperfusion-induced ArrhythmiasReduction in premature contractions, ventricular tachycardia, and fibrillation6.25, 12.5, 25, and 100 µg/kg (dose-dependent)
Rat Thrombosis Model (Flow Chamber)Reduction of fibrin-rich platelet thrombi10 µM

Direct comparative in vivo studies of the antithrombotic efficacy of Sch 79797, vorapaxar, and atopaxar in the same animal model are limited in the public domain, making a direct quantitative comparison of their in vivo performance challenging.

Distinguishing Features of Sch 79797: PAR1-Independent Effects

A critical aspect of Sch 79797 that differentiates it from other PAR1 antagonists is its significant PAR1-independent activities. Research has revealed that Sch 79797 possesses a dual-mechanism antibiotic property, targeting folate metabolism and disrupting bacterial membrane integrity. Furthermore, some studies suggest that its apoptotic effects are independent of its PAR1 antagonist activity. In contrast, the newer generation PAR1 antagonist, vorapaxar, has been shown to have no direct effect on bacterial growth. These off-target effects of Sch 79797 are a crucial consideration for researchers investigating its therapeutic potential.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space thrombin Thrombin par1_inactive PAR1 (Inactive) thrombin->par1_inactive Cleavage par1_active PAR1 (Active) Tethered Ligand par1_inactive->par1_active gq Gq par1_active->gq g1213 G12/13 par1_active->g1213 plc PLC gq->plc rhoa RhoA g1213->rhoa ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization platelet_activation Platelet Activation & Aggregation rhoa->platelet_activation ca_mobilization->platelet_activation antagonist Sch 79797 / Vorapaxar Atopaxar antagonist->par1_inactive Inhibition Experimental_Workflow_PAR1_Antagonist cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Platelet Aggregation Assay (Determine IC50) binding_assay->functional_assay thrombosis_model Animal Thrombosis Model (e.g., Ferric Chloride Injury) functional_assay->thrombosis_model efficacy_assessment Assess Antithrombotic Efficacy (e.g., Thrombus Weight, Occlusion Time) thrombosis_model->efficacy_assessment end end efficacy_assessment->end Data Analysis & Comparison start Compound Synthesis (Sch 79797, etc.) start->binding_assay

References

Cross-Validation of Sch 79797: A Dual-Action Compound with PAR1 Antagonism and Potent Antibiotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sch 79797 has emerged as a molecule of significant interest due to its dual mechanism of action, functioning as both a Protease-Activated Receptor 1 (PAR1) antagonist and a novel, potent antibiotic. This guide provides a comparative analysis of Sch 79797's performance against relevant alternatives in both domains, supported by experimental data from various cell lines.

Part 1: Sch 79797 as a PAR1 Antagonist

Sch 79797 is a highly potent and selective nonpeptide antagonist of PAR1, a G-protein coupled receptor activated by thrombin that plays a crucial role in thrombosis and cellular signaling.[1] Its effects have been evaluated in several mammalian cell lines, revealing impacts on cell proliferation, apoptosis, and signaling pathways.

Comparative Performance Data

While comprehensive head-to-head studies across a wide range of cell lines are limited, existing data allows for a comparative overview of Sch 79797's effects with the newer generation PAR1 antagonist, vorapaxar. A notable distinction is that several effects of Sch 79797, including its influence on neutrophil activity and its direct antibacterial properties, appear to be independent of its PAR1 antagonism.[2]

Cell LineParameterSch 79797VorapaxarReference
Human Platelets Thrombin-induced Aggregation IC503 µMNot directly compared in the same study[1]
NIH 3T3 Growth Inhibition ED5075 nMNot Reported[1]
HEK 293 Growth Inhibition ED5081 nMNot Reported[1]
A375 Growth Inhibition ED50116 nMNot Reported
Human Neutrophils NET FormationIncreasedNo significant increase
Signaling Pathway and Experimental Workflow

The canonical signaling pathway for PAR1 activation involves thrombin cleaving the N-terminal exodomain of the receptor, which then acts as a tethered ligand to initiate downstream signaling, often through Gq and G12/13 proteins, leading to the activation of pathways like the p44/p42 Mitogen-Activated Protein Kinase (MAPK) cascade. Sch 79797 competitively inhibits this process.

PAR1_Signaling cluster_membrane Cell Membrane PAR1 PAR1 Tethered_Ligand Tethered Ligand Activation PAR1->Tethered_Ligand Gq Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Thrombin Thrombin Thrombin->PAR1 cleaves Sch79797 Sch 79797 Sch79797->PAR1 inhibits Tethered_Ligand->Gq activates IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ release PKC activation IP3_DAG->Ca_PKC Ras_Raf Ras/Raf Ca_PKC->Ras_Raf MEK MEK1/2 Ras_Raf->MEK MAPK p44/p42 MAPK (ERK1/2) MEK->MAPK Proliferation_Apoptosis Cell Proliferation & Apoptosis MAPK->Proliferation_Apoptosis

Caption: PAR1 signaling pathway and point of inhibition by Sch 79797.

Part 2: Sch 79797 as a Dual-Action Antibiotic

A groundbreaking discovery revealed that Sch 79797 possesses potent bactericidal activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its unique mechanism involves a dual attack on bacterial cells: inhibition of folate metabolism and disruption of bacterial membrane integrity. This dual action is significant as it has been shown to have a very low frequency of inducing bacterial resistance.

Comparative Performance Data

Sch 79797's antibiotic efficacy is best compared with agents that mimic its dual mechanism, such as a combination of a folate synthesis inhibitor (trimethoprim) and a membrane-disrupting agent (nisin or daptomycin). Furthermore, a derivative, Irresistin-16, has been developed with enhanced potency and reduced toxicity.

Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainSch 79797Irresistin-16Trimethoprim + NisinReference
Escherichia coli lptD42136.3~100-1000 fold lower than Sch 797972 + 25 (10x MIC Trimethoprim + 2x MIC Nisin)
Neisseria gonorrhoeae0.8Potent activityNot Reported
Acinetobacter baumannii (Isolate 1)3.1Potent activityNot Reported
Acinetobacter baumannii (Isolate 2)6.3Potent activityNot Reported
Enterococcus faecalis6.3Potent activityNot Reported
Staphylococcus aureus (MRSA)3.1Potent activityNot as effective as Sch 79797 in killing persister cells
Streptococcus mutansNot Reported0.122 µMNot Reported
Streptococcus sanguinisNot Reported1.953 µMNot Reported

Note: Direct MIC values for combination therapies are not always straightforward and are often reported in terms of synergy or enhanced killing.

Dual-Action Antibiotic Mechanism

The dual-targeting mechanism of Sch 79797 provides a robust antibacterial effect. The pyrroloquinazolinediamine core is understood to target folate metabolism, while the isopropylbenzene group contributes to the disruption of membrane integrity.

Antibiotic_Mechanism cluster_bacterium Bacterial Cell Sch79797 Sch 79797 Membrane Cell Membrane Sch79797->Membrane targets Folate_Pathway Folate Metabolism (DHFR) Sch79797->Folate_Pathway targets Disruption Membrane Permeabilization & Depolarization Membrane->Disruption Inhibition Inhibition of DNA Synthesis Folate_Pathway->Inhibition Bacterial_Death Bacterial Cell Death Disruption->Bacterial_Death Inhibition->Bacterial_Death

Caption: Dual-action antibiotic mechanism of Sch 79797.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from established microbiology guidelines.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sch 79797 and other test compounds

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of Sch 79797 (and comparators) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate. Typically, this is done by adding 100 µL of broth to wells 2-12 and 200 µL of the highest drug concentration to well 1. Then, serially transfer 100 µL from well 1 to well 2, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Assessment of Bacterial Membrane Integrity (SYTOX™ Green Assay)

This protocol is based on the use of SYTOX™ Green, a high-affinity nucleic acid stain that cannot cross the membranes of live cells.

Principle: When the bacterial membrane is compromised, SYTOX™ Green enters the cell, binds to nucleic acids, and produces a bright green fluorescence. The intensity of fluorescence is proportional to the degree of membrane damage.

Materials:

  • Bacterial culture

  • PBS or other suitable buffer

  • SYTOX™ Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Sch 79797 and other test compounds

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a desired cell density (e.g., OD600 of 0.5).

  • Staining and Treatment:

    • Add SYTOX™ Green to the bacterial suspension to a final concentration of 1-5 µM.

    • Incubate in the dark for 15-30 minutes to allow for baseline fluorescence measurement.

    • Add Sch 79797 or other test compounds at the desired concentrations.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity over time using a fluorometer (excitation ~488 nm, emission ~523 nm).

    • A rapid increase in fluorescence indicates membrane permeabilization.

    • Alternatively, cells can be visualized under a fluorescence microscope to observe the proportion of stained (membrane-compromised) cells.

Evaluation of Apoptosis in Mammalian Cells (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Materials:

  • Adherent or suspension mammalian cells

  • Sch 79797

  • PBS

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1-0.5% Triton X-100 for permeabilization

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Fluorescence microscope or flow cytometer

Procedure (for adherent cells):

  • Cell Culture and Treatment:

    • Seed cells on coverslips or in culture plates and allow them to adhere.

    • Treat the cells with Sch 79797 at various concentrations for the desired duration. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.

  • Permeabilization:

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.

  • Detection:

    • Wash the cells to remove unincorporated nucleotides.

    • Mount the coverslips with an antifade mounting medium, optionally containing a nuclear counterstain like DAPI.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

p44/p42 MAPK (Erk1/2) Activation Assay (Western Blot)

This protocol outlines the detection of phosphorylated (activated) p44/p42 MAPK by Western blotting.

Principle: Cellular proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of p44/p42 MAPK.

Materials:

  • Mammalian cell culture

  • Sch 79797

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p44/p42 MAPK and anti-total-p44/p42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with Sch 79797 as required.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p44/p42 MAPK) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p44/p42 MAPK.

References

Independent Verification of Sch 79797's Antibacterial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the antibacterial performance of Sch 79797 and its derivative, Irresistin-16, with alternative antibiotics. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Executive Summary

Sch 79797 is a novel investigational antibiotic with a unique dual mechanism of action, targeting both folate metabolism and bacterial membrane integrity.[1] This dual action contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A significant characteristic of Sch 79797 is the remarkably low frequency of resistance development observed in laboratory studies.[1] A derivative, Irresistin-16, has been developed with enhanced potency against certain pathogens.[3] This guide summarizes the available quantitative data on the antibacterial efficacy of Sch 79797 and compares it to other antibiotics with related mechanisms of action.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of Sch 79797 and comparator antibiotics is presented below as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Table 1: MIC of Sch 79797 against various bacterial pathogens

Bacterial SpeciesStrainMIC (µg/mL)
Acinetobacter baumanniiATCC 196068
Acinetobacter baumanniiClinical Isolate8
Enterococcus faecalisATCC 292124
Escherichia colilptD42133.1
Neisseria gonorrhoeaeATCC 492262
Neisseria gonorrhoeaeWHO-L (Multi-drug resistant)2
Staphylococcus aureusATCC 292132
Staphylococcus aureusMRSA (USA300)2

Source: Data compiled from Martin et al., 2020.

Table 2: Comparative MIC Values of Sch 79797 and Other Antibiotics

Bacterial SpeciesSch 79797 (µg/mL)Trimethoprim (µg/mL)Nisin (µg/mL)Daptomycin (µg/mL)
Staphylococcus aureus (MRSA)2>3212.5-500.38 - 0.75
Escherichia coli3.10.5 - >12816N/A
Acinetobacter baumannii8N/A6N/A

Experimental Protocols

The unique dual-mechanism of action of Sch 79797 was elucidated through a combination of advanced experimental techniques. The detailed methodologies for these key experiments are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Sch 79797 and other antibiotics was determined using the broth microdilution method.

  • Bacterial Culture: Bacterial strains were grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Antibiotic Dilution: A two-fold serial dilution of the antibiotic was prepared in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Bacterial Cytological Profiling (BCP)

BCP was employed to characterize the morphological and cellular changes in bacteria upon treatment with Sch 79797, providing insights into its mechanism of action.

  • Cell Treatment: Exponentially growing bacterial cells were treated with the antibiotic at a concentration of 5x MIC for a defined period (e.g., 2 hours).

  • Staining: The treated cells were stained with a cocktail of fluorescent dyes:

    • DAPI (4',6-diamidino-2-phenylindole): Stains the bacterial chromosome (DNA).

    • FM4-64: Stains the cell membrane.

    • SYTOX Green: A nucleic acid stain that only enters cells with compromised membranes.

  • Microscopy: The stained cells were visualized using fluorescence microscopy.

  • Image Analysis: Images were analyzed to quantify various cytological parameters, such as cell length, width, DNA condensation, and membrane integrity. The resulting "cytological profile" of Sch 79797 was then compared to a library of profiles from antibiotics with known mechanisms of action.

CRISPR interference (CRISPRi) Screening

CRISPRi screening was used to identify the specific cellular pathways targeted by Sch 79797.

  • CRISPRi Library: A library of bacterial strains was constructed, with each strain engineered to have reduced expression (knockdown) of a specific essential gene using the CRISPRi system.

  • Screening: The library of knockdown strains was grown in the presence of a sub-lethal concentration of Sch 79797.

  • Analysis: The relative growth of each knockdown strain was measured. Strains with a knockdown of a gene that is a target of the antibiotic will be hypersensitive to the drug, exhibiting significantly reduced growth compared to the rest of the library.

  • Target Identification: The genes whose knockdown resulted in hypersensitivity to Sch 79797 were identified as potential targets. In the case of Sch 79797, this method pointed towards the folate biosynthesis pathway.

Metabolomic Analysis

Metabolomic analysis was performed to confirm the inhibition of the folate synthesis pathway by Sch 79797.

  • Cell Culture and Treatment: Bacterial cultures were grown to mid-log phase and then treated with Sch 79797.

  • Metabolite Extraction: At various time points after treatment, samples were collected, and intracellular metabolites were extracted.

  • Mass Spectrometry: The extracted metabolites were analyzed using high-resolution mass spectrometry to identify and quantify the levels of different metabolites.

  • Pathway Analysis: The changes in metabolite levels were mapped onto metabolic pathways. A buildup of precursors and a depletion of downstream products in the folate synthesis pathway confirmed that Sch 79797 inhibits this pathway.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

Sch79797_Mechanism cluster_folate Folate Metabolism Inhibition cluster_membrane Membrane Integrity Disruption PABA p-Aminobenzoic acid Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolate_Synthase Dihydrofolate Synthase (DHFS) Dihydropteroate_Synthase->Dihydrofolate_Synthase Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate_Synthase->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate Dihydrofolate_Reductase->Tetrahydrofolate Purine_Synthesis Purine & Thymidine Synthesis Tetrahydrofolate->Purine_Synthesis Bacterial_Membrane Bacterial Cell Membrane Membrane_Potential Loss of Membrane Potential Bacterial_Membrane->Membrane_Potential Ion_Leakage Ion Leakage Membrane_Potential->Ion_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Sch79797 Sch 79797 Sch79797->Dihydrofolate_Reductase Inhibits Sch79797->Bacterial_Membrane Disrupts

Caption: Dual mechanism of action of Sch 79797.

Experimental Workflow for Mechanism of Action Identification

Experimental_Workflow Start Novel Compound (Sch 79797) MIC MIC Determination Start->MIC BCP Bacterial Cytological Profiling (BCP) MIC->BCP Hypothesis Hypothesize Mechanism of Action BCP->Hypothesis CRISPRi CRISPRi Screening Hypothesis->CRISPRi Test Folate Metabolism Metabolomics Metabolomic Analysis Hypothesis->Metabolomics Validate Folate Metabolism Inhibition Confirmation Confirm Dual Mechanism CRISPRi->Confirmation Metabolomics->Confirmation

Caption: Experimental workflow for identifying Sch 79797's mechanism.

References

Benchmarking Sch 79797: A Comparative Guide to Anti-Thrombotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sch 79797, a potent protease-activated receptor-1 (PAR-1) antagonist, with other established and novel anti-thrombotic agents. The following sections detail the mechanism of action, present comparative experimental data, and outline the methodologies for key experiments.

Mechanism of Action: A Diverse Landscape of Anti-Thrombotic Strategies

Anti-thrombotic agents achieve their effects through various mechanisms, primarily by inhibiting platelet function or by attenuating the coagulation cascade. Sch 79797 belongs to the class of PAR-1 antagonists, which specifically block the action of thrombin on platelets.

Sch 79797: This agent is a highly potent and selective nonpeptide antagonist of PAR-1. It inhibits the binding of thrombin to its receptor on platelets, thereby preventing thrombin-induced platelet aggregation.

Other PAR-1 Antagonists (e.g., Vorapaxar, Atopaxar): Like Sch 79797, these drugs competitively inhibit the PAR-1 receptor, blocking thrombin's ability to activate platelets. Vorapaxar is a reversible antagonist with a long half-life, making it effectively irreversible in practice.

P2Y12 Inhibitors (e.g., Clopidogrel): Clopidogrel is a prodrug whose active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets. This action prevents ADP-mediated platelet activation and aggregation.

Cyclooxygenase (COX) Inhibitors (e.g., Aspirin): Aspirin (B1665792) irreversibly inhibits the COX-1 enzyme in platelets, which in turn blocks the production of thromboxane (B8750289) A2, a potent platelet activator and vasoconstrictor.

Vitamin K Antagonists (e.g., Warfarin): Warfarin inhibits the vitamin K epoxide reductase complex, an enzyme essential for the synthesis of active forms of coagulation factors II, VII, IX, and X in the liver.

Direct Thrombin Inhibitors (e.g., Dabigatran): Dabigatran directly and reversibly binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin (B1330869) and activating other coagulation factors.

Factor Xa Inhibitors (e.g., Rivaroxaban): Rivaroxaban (B1684504) is a selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting Factor Xa, rivaroxaban reduces thrombin generation.

Comparative Efficacy: In Vitro Platelet Aggregation

The potency of various anti-platelet agents can be compared by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the agonist used to induce aggregation and the source of platelets (e.g., platelet-rich plasma vs. washed platelets).

AgentTargetAgonistIC50
Sch 79797 PAR-1Thrombin3 µM[1]
Vorapaxar PAR-1Thrombin47 nM
Atopaxar PAR-1ThrombinData not readily available in searched literature
Clopidogrel (active metabolite) P2Y12ADP1.9 µM (in washed platelets)
Aspirin COX-1Arachidonic AcidIC50 varies depending on conditions
Dabigatran ThrombinTissue Factor35 nM
Rivaroxaban Factor XaTissue Factor34 ng/mL

Note: The IC50 values are sourced from different studies and should be interpreted with caution due to potential variations in experimental protocols.

Comparative Safety Profile: Bleeding Time

A critical aspect of anti-thrombotic therapy is the risk of bleeding. Bleeding time assays are used to assess the overall effect of a drug on hemostasis.

AgentEffect on Bleeding Time
Sch 79797 Data from dedicated bleeding time studies not readily available in searched literature
Vorapaxar Did not significantly prolong bleeding time compared to baseline when administered alone. When co-administered with aspirin, the bleeding time was similar to that of aspirin alone.
Clopidogrel Prolongs bleeding time.
Aspirin Prolongs bleeding time.
Dabigatran Data from dedicated bleeding time studies not readily available in searched literature
Rivaroxaban Data from dedicated bleeding time studies not readily available in searched literature
Warfarin Prolongs prothrombin time (measured as INR), indicating an increased risk of bleeding.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).

  • Assay Procedure:

    • A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C.

    • A baseline light transmission is established.

    • The anti-thrombotic agent (e.g., Sch 79797) is added at various concentrations and incubated for a specified time.

    • A platelet agonist (e.g., thrombin, ADP, arachidonic acid) is added to induce aggregation.

    • As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time.

  • Data Analysis: The maximum platelet aggregation is determined, and the IC50 value is calculated as the concentration of the agent that inhibits 50% of the maximal aggregation response.

Bleeding Time Assay (Ivy Method)
  • Preparation: A blood pressure cuff is placed on the subject's upper arm and inflated to 40 mmHg to standardize venous pressure.

  • Incision: A sterile, disposable device is used to make a standardized incision (e.g., 5 mm long and 1 mm deep) on the volar surface of the forearm, avoiding visible veins.

  • Timing: A stopwatch is started immediately after the incision is made.

  • Blotting: Every 30 seconds, the edge of a filter paper is used to gently blot the blood from the incision without touching the wound itself.

  • Endpoint: The time from the incision to the cessation of bleeding (when the filter paper is no longer stained with blood) is recorded as the bleeding time.

Visualizing the Pathways and Workflows

Signaling Pathways of Anti-Thrombotic Agents

Anti_Thrombotic_Pathways cluster_platelet Platelet Activation Pathways cluster_coagulation Coagulation Cascade Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Thromboxane A2 Thromboxane A2 Platelet_Activation Platelet Activation (Shape Change, Granule Release) Thromboxane A2->Platelet_Activation Collagen Collagen Collagen->Platelet_Activation PAR1->Platelet_Activation P2Y12->Platelet_Activation COX1 COX-1 COX1->Thromboxane A2 Aggregation Platelet Aggregation Platelet_Activation->Aggregation Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX1 Sch79797 Sch 79797 Sch79797->PAR1 Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 Aspirin Aspirin Aspirin->COX1 Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin_Coag Thrombin Prothrombin->Thrombin_Coag Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Factor Xa->Prothrombin Thrombin_Coag->Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Dabigatran Dabigatran Dabigatran->Thrombin_Coag Warfarin Warfarin (inhibits synthesis of factors) VitaminK Vitamin K (synthesis of factors II, VII, IX, X) Warfarin->VitaminK

Caption: Overview of anti-thrombotic agent mechanisms.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Whole Blood Collection Whole Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Whole Blood Collection->Centrifugation (Low Speed) PRP to Cuvette PRP to Cuvette Platelet-Rich Plasma (PRP) Platelet-Rich Plasma (PRP) Centrifugation (Low Speed)->Platelet-Rich Plasma (PRP) Remaining Blood Remaining Blood Centrifugation (Low Speed)->Remaining Blood Centrifugation (High Speed) Centrifugation (High Speed) Remaining Blood->Centrifugation (High Speed) Platelet-Poor Plasma (PPP) Platelet-Poor Plasma (PPP) Centrifugation (High Speed)->Platelet-Poor Plasma (PPP) Calculate Max Aggregation Calculate Max Aggregation Platelet-Poor Plasma (PPP)->Calculate Max Aggregation Reference (100% Aggregation) Incubate with Test Agent Incubate with Test Agent PRP to Cuvette->Incubate with Test Agent Add Platelet Agonist Add Platelet Agonist Incubate with Test Agent->Add Platelet Agonist Measure Light Transmission Measure Light Transmission Add Platelet Agonist->Measure Light Transmission Measure Light Transmission->Calculate Max Aggregation Determine IC50 Determine IC50 Calculate Max Aggregation->Determine IC50

Caption: Workflow for Light Transmission Aggregometry.

Logical Relationship: Classes of Anti-Thrombotic Agents

Anti_Thrombotic_Classes Anti-Thrombotic Agents Anti-Thrombotic Agents Antiplatelet Agents Antiplatelet Agents Anti-Thrombotic Agents->Antiplatelet Agents Anticoagulants Anticoagulants Anti-Thrombotic Agents->Anticoagulants PAR-1 Antagonists PAR-1 Antagonists Antiplatelet Agents->PAR-1 Antagonists P2Y12 Inhibitors P2Y12 Inhibitors Antiplatelet Agents->P2Y12 Inhibitors COX Inhibitors COX Inhibitors Antiplatelet Agents->COX Inhibitors Vitamin K Antagonists Vitamin K Antagonists Anticoagulants->Vitamin K Antagonists Direct Thrombin Inhibitors Direct Thrombin Inhibitors Anticoagulants->Direct Thrombin Inhibitors Factor Xa Inhibitors Factor Xa Inhibitors Anticoagulants->Factor Xa Inhibitors Sch 79797 Sch 79797 PAR-1 Antagonists->Sch 79797 Vorapaxar Vorapaxar PAR-1 Antagonists->Vorapaxar Clopidogrel Clopidogrel P2Y12 Inhibitors->Clopidogrel Aspirin Aspirin COX Inhibitors->Aspirin Warfarin Warfarin Vitamin K Antagonists->Warfarin Dabigatran Dabigatran Direct Thrombin Inhibitors->Dabigatran Rivaroxaban Rivaroxaban Factor Xa Inhibitors->Rivaroxaban

Caption: Classification of Anti-Thrombotic Agents.

References

Replicating Key Experiments with Sch 79797: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Sch 79797 has emerged as a molecule of significant interest in drug development due to its dual therapeutic potential. Initially investigated as a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1) for antiplatelet therapy, recent groundbreaking research has repurposed it as a novel antibiotic with a unique dual-mechanism of action that evades bacterial resistance. This guide provides a comparative analysis of Sch 79797's performance against relevant alternatives in its principal applications, supported by experimental data and detailed protocols for replicating key experiments.

Part 1: Sch 79797 as a Dual-Mechanism Antibiotic

Sch 79797 represents a promising lead in the fight against antibiotic resistance, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. Its innovative dual-targeting mechanism involves the simultaneous inhibition of folate metabolism and disruption of bacterial membrane integrity[1][2][3][4]. This two-pronged attack is credited with its remarkably low frequency of inducing bacterial resistance[1]. A derivative, Irresistin-16, has since been developed, exhibiting increased potency and reduced toxicity.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of Sch 79797 and its comparators is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Bacterial StrainSch 79797 MIC (µg/mL)Trimethoprim MIC (µg/mL)Nisin MIC (µg/mL)
Escherichia coli lptD42136.3>256>256
Acinetobacter baumannii (Clinical Isolate 1)3.1>256>256
Acinetobacter baumannii (Clinical Isolate 2)1.6>256>256
Neisseria gonorrhoeae (WHO-L)0.88>256
Staphylococcus aureus (MRSA USA300)0.80.0664
Enterococcus faecalis (V583)1.6>256128

Data compiled from multiple sources, slight variations may exist based on experimental conditions.

Resistance Development

A key advantage of Sch 79797 is its low propensity for inducing resistance. In serial passaging experiments lasting 25 days, no resistant mutants of S. aureus MRSA USA300 emerged against Sch 79797. In contrast, resistance readily developed against control antibiotics like novobiocin, trimethoprim, and nisin.

Signaling and Mechanism of Action

Sch 79797's dual mechanism is a key area of investigation. It inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, and simultaneously permeabilizes the bacterial membrane. This dual action is more effective than a combination of single-mechanism drugs.

Sch79797_Antibiotic_MoA cluster_bacterium Bacterial Cell Sch79797 Sch 79797 Membrane Bacterial Membrane Sch79797->Membrane Disrupts Integrity DHFR DHFR (Dihydrofolate Reductase) Sch79797->DHFR Inhibits Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to Folate Folate Synthesis DHFR->Folate Catalyzes DNA_Synth DNA Synthesis Folate->DNA_Synth Required for DNA_Synth->Cell_Death Inhibition leads to

Dual-mechanism antibiotic action of Sch 79797.
Experimental Protocols

This protocol is adapted from the broth microdilution method.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of Sch 79797, trimethoprim, and nisin in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Grow bacterial strains overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 14-18 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that results in no visible bacterial growth.

BCP is a microscopy-based technique to determine an antibiotic's mechanism of action by observing changes in bacterial cell morphology.

  • Cell Culture and Treatment: Grow bacteria (e.g., E. coli or B. subtilis) to early exponential phase (OD600 ≈ 0.2). Treat the cultures with the test compound (e.g., 5x MIC of Sch 79797) for a defined period (e.g., 30 and 120 minutes).

  • Staining: Stain the bacterial cells with fluorescent dyes. Commonly used dyes include DAPI to stain DNA, FM4-64 to stain the cell membrane, and a membrane-impermeable dye like SYTOX Green to assess membrane integrity.

  • Microscopy: Place the stained cells on an agarose (B213101) pad and image using fluorescence microscopy.

  • Analysis: Compare the cytological profiles (cell shape, DNA condensation, membrane integrity) of treated cells to untreated controls and to cells treated with antibiotics of known mechanisms. For instance, Sch 79797 treatment causes rapid permeabilization of the bacterial membrane, indicated by SYTOX Green uptake.

BCP_Workflow cluster_prep Preparation cluster_stain Staining cluster_imaging Imaging & Analysis arrow arrow Culture 1. Grow Bacteria (e.g., E. coli to OD600=0.2) Treatment 2. Treat with Antibiotic (e.g., Sch 79797 at 5x MIC) Culture->Treatment Stain 3. Add Fluorescent Dyes (DAPI, FM4-64, SYTOX Green) Treatment->Stain Microscopy 4. Fluorescence Microscopy Stain->Microscopy Analysis 5. Analyze Cell Morphology & Compare to Controls Microscopy->Analysis MoA 6. Determine Mechanism of Action (MoA) Analysis->MoA

Experimental workflow for Bacterial Cytological Profiling.

Part 2: Sch 79797 as a PAR1 Antagonist

Sch 79797 was originally designed as a selective antagonist of PAR1, a receptor activated by thrombin that plays a crucial role in platelet aggregation. Its potential in treating thrombotic diseases has been explored, with other PAR1 antagonists like vorapaxar (B1682261) and atopaxar (B1666115) serving as key comparators.

Comparative Efficacy: Inhibition of Platelet Aggregation

The effectiveness of PAR1 antagonists is often measured by their ability to inhibit platelet aggregation induced by a PAR1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP).

CompoundConcentrationAgonist% Inhibition of Platelet Aggregation
Sch 79797 1 µMThrombinSignificant reduction (specific % not stated)
Vorapaxar (2.5 mg daily)TRAP>80%
Vorapaxar (7 days)TRAP93.6%
Atopaxar 0.019 µM (IC50)haTRAP50%
Ticagrelor (B1683153) 10 µMS. aureusHigh inhibitory effect
Aspirin (B1665792) + Ticagrelor 2 mM + 10 µMS. sanguinisStrongest inhibitory effect

Note: Direct comparative studies of Sch 79797 with vorapaxar and atopaxar on platelet aggregation using identical methodologies are limited. Data for ticagrelor and aspirin are included to provide context with other antiplatelet agents, though they have different mechanisms of action.

Signaling Pathway

Thrombin cleaves the N-terminus of the PAR1 receptor, exposing a "tethered ligand" that auto-activates the receptor. This initiates a G-protein signaling cascade leading to platelet activation and aggregation. Sch 79797 competitively antagonizes this receptor, preventing activation. Interestingly, some studies suggest that Sch 79797 can induce apoptosis in a PAR1-independent manner, a factor to consider in its therapeutic development.

PAR1_Signaling_Pathway cluster_membrane Platelet Membrane PAR1 PAR1 Receptor G_Protein G-Protein Signaling (Gq, G12/13) PAR1->G_Protein Initiates Thrombin Thrombin Thrombin->PAR1 Activates Sch79797 Sch 79797 Sch79797->PAR1 Inhibits Aggregation Platelet Aggregation G_Protein->Aggregation Leads to

PAR1 antagonist signaling pathway.
Experimental Protocol

LTA is a standard method to assess platelet function.

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood in sodium citrate (B86180) tubes. Centrifuge at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed.

  • Sample Preparation: Adjust the platelet count in the PRP using PPP. Place a cuvette with PRP in an aggregometer to warm to 37°C.

  • Inhibition: Add the antagonist (e.g., Sch 79797, vorapaxar, or vehicle control) to the PRP and incubate for a specified time.

  • Aggregation Induction: Add a platelet agonist, such as TRAP (e.g., 15 µM final concentration), to initiate aggregation.

  • Measurement: The aggregometer measures the increase in light transmission through the sample as platelets aggregate. The results are expressed as a percentage of aggregation, with 0% set by PRP and 100% by PPP.

Conclusion

Sch 79797 is a remarkable compound with demonstrated efficacy in two distinct therapeutic areas. As an antibiotic, its dual-mechanism of action and low resistance profile make it a compelling alternative to conventional antibiotics and combination therapies. As a PAR1 antagonist, it effectively inhibits platelet aggregation, though its clinical development for this indication has been superseded by other agents like vorapaxar. The experimental protocols and comparative data presented in this guide offer a framework for researchers to replicate and build upon the foundational studies of this versatile molecule. Further investigation into its PAR1-independent effects and the optimization of its antibiotic properties through derivatives like Irresistin-16 will be critical for realizing its full therapeutic potential.

References

Assessing the Specificity of Sch 79797 in Blocking PAR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Sch 79797 as a Protease-Activated Receptor 1 (PAR1) antagonist. Its performance is objectively compared with other notable PAR1 inhibitors, Vorapaxar (B1682261) and Atopaxar, supported by experimental data to inform research and development decisions.

Executive Summary

Sch 79797 is a potent inhibitor of PAR1, a G protein-coupled receptor critically involved in thrombosis and hemostasis. However, a growing body of evidence reveals that Sch 79797 exerts significant biological effects independent of its action on PAR1, raising questions about its specificity. This guide synthesizes available data to provide a clear comparison of Sch 79797 with Vorapaxar and Atopaxar, focusing on receptor affinity, functional inhibition, and off-target effects. While Sch 79797 demonstrates high affinity for PAR1, its utility as a selective pharmacological tool is compromised by its pro-apoptotic and anti-proliferative activities that are not mediated by PAR1, as well as its recently discovered dual-mechanism antibiotic properties. In contrast, Vorapaxar and Atopaxar exhibit a higher degree of selectivity for PAR1, making them more suitable as specific inhibitors in research and clinical settings.

Comparative Analysis of PAR1 Antagonists

The following table summarizes the quantitative data on the potency and selectivity of Sch 79797, Vorapaxar, and Atopaxar.

Compound Target Assay Type Activity (IC50 / Ki) Selectivity Notes Reference(s)
Sch 79797 PAR1Radioligand Binding ([³H]haTRAP)70 nM (IC50), 35 nM (Ki)Demonstrates significant PAR1-independent pro-apoptotic and anti-proliferative effects.[1][2] Also functions as a dual-mechanism antibiotic.[3]
Platelets (Thrombin-induced aggregation)Platelet Aggregation3 µM (IC50)[3]
Vorapaxar PAR1Radioligand Binding8.1 nM (Ki)Highly selective for PAR1 over PAR2 and PAR4.[4]
Platelets (Thrombin-induced aggregation)Platelet Aggregation47 nM (IC50)
PAR1-mediated Calcium MobilizationCalcium Mobilization32 nM (IC50)
Atopaxar PAR1Radioligand Binding (haTRAP)19 nM (IC50)No inhibition of PAR4-mediated platelet aggregation up to 20 µM. Excellent selectivity over PAR2.
PAR1-mediated Calcium MobilizationCalcium Mobilization33 nM (IC50)

Key Experimental Methodologies

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to the PAR1 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]haTRAP, a high-affinity PAR1 agonist peptide) from the receptor.

Protocol Outline:

  • Membrane Preparation: Prepare membrane fractions from cells expressing the PAR1 receptor (e.g., human platelets or a recombinant cell line).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

Objective: To assess the functional inhibition of PAR1-mediated platelet aggregation.

Principle: Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol Outline:

  • PRP Preparation: Obtain fresh human whole blood anticoagulated with sodium citrate (B86180) and prepare PRP by centrifugation.

  • Baseline Measurement: Adjust the platelet count in the PRP and use platelet-poor plasma (PPP) to set the 100% aggregation baseline in an aggregometer.

  • Incubation: Pre-incubate the PRP with various concentrations of the antagonist or vehicle control.

  • Agonist Addition: Induce platelet aggregation by adding a PAR1 agonist, such as thrombin or a PAR1-activating peptide (e.g., TRAP).

  • Measurement: Record the change in light transmission over time.

  • Data Analysis: Determine the IC50 value by plotting the percentage inhibition of aggregation against the antagonist concentration.

Calcium Mobilization Assay

Objective: To measure the antagonist's ability to block PAR1-mediated intracellular calcium release.

Principle: PAR1 activation leads to Gq-mediated signaling, resulting in an increase in intracellular calcium ([Ca²⁺]i). This can be measured using a calcium-sensitive fluorescent dye.

Protocol Outline:

  • Cell Culture: Culture adherent cells expressing PAR1 (e.g., endothelial cells or HEK293 cells) in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Incubate the cells with varying concentrations of the antagonist.

  • Agonist Stimulation: Add a PAR1 agonist to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • Data Analysis: Calculate the IC50 value from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium signal.

Visualizing Molecular Pathways and Workflows

PAR1_Signaling_Pathway cluster_activation Receptor Activation cluster_G_protein G Protein Signaling cluster_downstream Downstream Effectors Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage Gq Gq PAR1->Gq G12_13 G12/13 PAR1->G12_13 PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Responses Cellular Responses (e.g., Platelet Aggregation) Ca2->Cellular_Responses PKC->Cellular_Responses RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses

Caption: Simplified PAR1 Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_off_target Off-Target & Specificity Assessment cluster_conclusion Conclusion Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (Platelet Aggregation, Ca²⁺ Mobilization) (Determine IC50) Binding->Functional Selectivity Selectivity Screening (vs. PAR2, PAR3, PAR4, other GPCRs) Functional->Selectivity Assessment Overall Specificity Assessment Selectivity->Assessment PAR_null Assays in PAR1-null cells (e.g., Apoptosis, Proliferation) Broad_Screening Broad Panel Screening (e.g., Kinase, Ion Channel Panels) PAR_null->Broad_Screening Broad_Screening->Assessment

Caption: Experimental Workflow for Assessing Antagonist Specificity.

Discussion on the Specificity of Sch 79797

While Sch 79797 is frequently cited as a selective PAR1 antagonist and demonstrates potent inhibition of PAR1 in various assays, substantial evidence points to significant PAR1-independent activities. Studies have shown that Sch 79797 can inhibit cell proliferation and induce apoptosis in cell lines that do not express PAR1. The effective doses for these off-target effects are in a similar nanomolar range to its PAR1 antagonism, suggesting that at concentrations used to inhibit PAR1, these other effects are likely to occur.

Furthermore, recent research has repurposed Sch 79797 as a dual-mechanism antibiotic, highlighting its ability to disrupt bacterial folate metabolism and membrane integrity. This antibacterial action is entirely independent of PAR1.

In contrast, Vorapaxar and Atopaxar have undergone more extensive selectivity profiling and have demonstrated a cleaner profile with high selectivity for PAR1 over other PAR family members. While no drug is entirely without off-target effects, the available data suggests that Vorapaxar and Atopaxar are more reliable tools for specifically interrogating PAR1 function in experimental systems.

Conclusion

The assessment of Sch 79797's specificity reveals a complex pharmacological profile. While it is a potent PAR1 antagonist, its utility as a selective inhibitor is questionable due to its pronounced PAR1-independent effects, including the induction of apoptosis and its antibiotic activity. For researchers aiming to specifically dissect the role of PAR1, Vorapaxar and Atopaxar represent more specific and reliable alternatives. The choice of a PAR1 antagonist should be carefully considered based on the experimental context and the potential for confounding off-target effects.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Sch 30497 (L-745,870)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Sch 30497, also known as L-745,870 trihydrochloride. Adherence to these guidelines is essential to ensure a safe laboratory environment and regulatory compliance.

Personal Protective Equipment (PPE)

While Sch 30497 (L-745,870 trihydrochloride) is not classified as a hazardous substance according to EC Directives, standard laboratory precautions are mandatory to minimize exposure and ensure personnel safety.[1] The following personal protective equipment must be worn at all times when handling this compound.

PPE ComponentSpecificationPurpose
Gloves Nitrile or neoprene, powder-freePrevents skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust and splashes.
Lab Coat Standard laboratory coatProtects skin and personal clothing.
Respiratory Protection Not generally requiredRecommended if creating aerosols or handling large quantities. Use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Sch 30497 is crucial for safety and experimental integrity. The following workflow outlines the key stages of preparation, handling, and decontamination.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate After experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Figure 1. A step-by-step workflow for the safe handling of Sch 30497.

Disposal Plan

Proper disposal of Sch 30497 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Unused Compound:

  • Solid Waste: Uncontaminated, non-hazardous solid chemicals may be suitable for disposal in the regular trash, but this should be confirmed with your institution's Environmental Health and Safety (EHS) department.[2][3]

  • Liquid Waste: Non-hazardous liquid waste may be permissible for drain disposal with prior approval from EHS.[2]

Contaminated Materials:

  • All materials that have come into contact with Sch 30497, such as pipette tips, tubes, and gloves, should be collected in a designated, sealed waste container.

  • Arrange for collection by a specialized chemical disposal company in accordance with national and local regulations.[1]

Empty Containers:

  • Containers that held Sch 30497 should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Deface or remove the label of the empty container before disposal in the regular trash.

Mechanism of Action: Dopamine (B1211576) D4 Receptor Antagonism

Sch 30497 (L-745,870) is a potent and selective antagonist of the dopamine D4 receptor. Dopamine receptors are G-protein coupled receptors (GPCRs) that are divided into D1-like and D2-like subfamilies. The D4 receptor is a member of the D2-like family, which is coupled to the Gαi protein. Upon binding, L-745,870 blocks the downstream signaling cascade initiated by dopamine.

D4_Signaling cluster_extracellular cluster_membrane cluster_intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates L745870 Sch 30497 (L-745,870) L745870->D4R Binds & Blocks G_protein Gαi/βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 2. Signaling pathway of the Dopamine D4 receptor and the antagonistic action of Sch 30497.

The primary mechanism of D2-like receptor signaling is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). By blocking dopamine's ability to activate the D4 receptor, Sch 30497 prevents this downstream signaling cascade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sch 30497
Reactant of Route 2
Sch 30497

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.